Tofimilast
Description
This compound has been used in trials studying the treatment of Asthma and Pulmonary Disease, Chronic Obstructive.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
inhibits eosinophil phosphodiesterase; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
185954-27-2 |
|---|---|
Molecular Formula |
C18H21N5S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene |
InChI |
InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3 |
InChI Key |
DHCOPPHTVOXDKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5 |
Appearance |
Solid powder |
Other CAS No. |
185954-27-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine tofimilast |
Origin of Product |
United States |
Foundational & Exploratory
Tofimilast: A Technical Guide to a Selective Phosphodiesterase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofimilast (CP-325,366) is a selective phosphodiesterase-4 (PDE4) inhibitor that was investigated as an inhaled treatment for chronic obstructive pulmonary disease (COPD) and asthma. As a member of the PDE4 inhibitor class, its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key secondary messenger in inflammatory cells. By preventing the degradation of cAMP, this compound was designed to suppress the inflammatory processes that are central to the pathophysiology of obstructive airway diseases. Despite its rational therapeutic target, the clinical development of this compound was discontinued after Phase II trials due to a failure to demonstrate sufficient efficacy. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical and clinical data, and the experimental methodologies relevant to its evaluation. Due to the limited publicly available data on this compound, information from other well-characterized PDE4 inhibitors is included for illustrative and comparative purposes.
Introduction to this compound and PDE4 Inhibition
Phosphodiesterase-4 (PDE4) is a superfamily of enzymes primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[1] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][3] This activation initiates a signaling cascade that results in the phosphorylation of the cAMP response element-binding protein (CREB), leading to the transcriptional regulation of various genes. The ultimate effect is a broad anti-inflammatory response, characterized by the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory signals.[4][5]
This compound was developed as a selective inhibitor of PDE4 for inhaled delivery, a strategy aimed at maximizing local efficacy in the lungs while minimizing the systemic side effects, such as nausea and emesis, that have limited the therapeutic window of orally administered PDE4 inhibitors.[4]
Mechanism of Action: The PDE4 Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the PDE4 signaling pathway. Inhibition of PDE4 elevates intracellular cAMP levels, which has several downstream consequences in key inflammatory cells.
Quantitative Data
Comprehensive quantitative data for this compound is limited in the public domain. The tables below summarize the available information and provide comparative data from other relevant PDE4 inhibitors.
Table 1: In Vitro Potency and Selectivity of PDE4 Inhibitors
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | PDE4 | 1.6 nM | Data not available | [6] |
| Roflumilast | PDE4B | 0.84 nM | ~1.2-fold for PDE4B vs PDE4D | [7] |
| PDE4D | 0.68 nM | [7] | ||
| GSK256066 | PDE4B | 3.2 pM | >380,000-fold vs PDE1/2/3/5/6 | [8] |
| Tanimilast (CHF6001) | PDE4 | Sub-nanomolar | >20,000-fold vs other PDEs | [9] |
Table 2: Preclinical Efficacy of Inhaled PDE4 Inhibitors
| Compound | Animal Model | Endpoint | Efficacy (ED50) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| GSK256066 | Rat (LPS-induced) | Pulmonary Neutrophilia | 1 µg/kg | [10] |
| Rat (Ovalbumin-induced) | Pulmonary Eosinophilia | 0.4 µg/kg | [10] | |
| Tanimilast (CHF6001) | Rat (LPS-induced) | Pulmonary Neutrophilia | 0.205 µmoles/kg | [9] |
Table 3: Clinical Efficacy and Safety of PDE4 Inhibitors
| Compound | Study Population | Key Efficacy Outcome | Key Safety Findings | Reference |
| This compound | Asthma, COPD | Failed to demonstrate efficacy in Phase II trials | Data not available | [4] |
| Roflumilast (oral) | Severe COPD | Improved pre- and post-bronchodilator FEV1; Reduced exacerbation rate by 17% | Diarrhea, weight loss, nausea, headache | [11] |
| Tanimilast (inhaled) | COPD | Reduced inflammatory markers in sputum | Well-tolerated with low systemic side effects | [12] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe representative methodologies for key experiments in the development of a PDE4 inhibitor.
PDE4 Enzyme Inhibition Assay (Representative Protocol)
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of PDE4.
Objective: To determine the IC50 value of a test compound against recombinant human PDE4 isoforms.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
cAMP substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Detection system (e.g., fluorescence polarization, luminescence-based).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a microplate, add the test compound dilutions, recombinant PDE4 enzyme, and assay buffer.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence polarization or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based cAMP Measurement Assay (Representative Protocol)
This assay measures the ability of a compound to increase intracellular cAMP levels in a relevant cell type.
Objective: To assess the functional activity of a test compound in a cellular context.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a human bronchial epithelial cell line).
-
Cell culture medium and supplements.
-
A cell stimulant (e.g., forskolin or an appropriate GPCR agonist).
-
Test compound (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a microplate and culture overnight.
-
Pre-incubate the cells with serial dilutions of the test compound for a defined period.
-
Stimulate the cells with a submaximal concentration of a cAMP-inducing agent (e.g., forskolin).
-
Incubate for a short period to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Calculate the fold-increase in cAMP levels relative to the stimulated control without the inhibitor.
-
Determine the EC50 value for the compound's effect on cAMP accumulation.
Visualizations of Workflows and Relationships
Preclinical Development Workflow for an Inhaled PDE4 Inhibitor
Conclusion
This compound exemplifies a targeted therapeutic approach for inflammatory airway diseases by selectively inhibiting PDE4. While its clinical development was halted due to insufficient efficacy, the scientific rationale behind its mechanism of action remains a cornerstone in the ongoing development of anti-inflammatory drugs for respiratory conditions. This technical guide, by consolidating the available information on this compound and contextualizing it with data from other PDE4 inhibitors, serves as a valuable resource for researchers and professionals in the field of drug development. The challenges encountered during the development of this compound underscore the complexities of translating in vitro potency into clinical benefit, a critical consideration for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor roflumilast in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. iris.univr.it [iris.univr.it]
An In-depth Technical Guide to Tofimilast: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Tofimilast (developmental code name CP-325366) is a selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory airway diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Although its development was discontinued after Phase II clinical trials due to modest efficacy, the study of its chemical characteristics and mechanism of action provides valuable insights into the landscape of PDE4 inhibitor drug design.
Chemical Identity and Structure
This compound is classified as a triazolopyridine derivative. Its core structure is a 9-cyclopentyl-7-ethyl-3-(2-thienyl)-5,6-dihydro-9H-pyrazolo[3,4-c][1][2][3]triazolo[4,3-a]pyridine.
| Identifier | Value |
| IUPAC Name | 12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene |
| CAS Number | 185954-27-2 |
| Molecular Formula | C18H21N5S |
| Synonyms | CP-325366, CP-325,366 |
| ChEMBL ID | CHEMBL217899 |
| PubChem CID | 9896267 |
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Weight | 339.5 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 76.8 Ų | PubChem |
| Monoisotopic Mass | 339.15176686 Da | PubChem |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), a crucial enzyme in the inflammatory cascade. PDE4 is responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.
The Signaling Cascade:
-
Inflammatory Stimulus: Pro-inflammatory signals activate G-protein coupled receptors (GPCRs) on the surface of immune cells (e.g., T-cells, neutrophils, macrophages).
-
Adenylyl Cyclase Activation: This activation stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.
-
PDE4 Hydrolysis: PDE4 enzymes rapidly break down cAMP into its inactive form, 5'-AMP, thus dampening the anti-inflammatory signal.
-
This compound Inhibition: this compound specifically binds to and inhibits PDE4, preventing the degradation of cAMP.
-
cAMP Accumulation: The inhibition of PDE4 leads to an accumulation of intracellular cAMP.
-
PKA Activation & Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately leads to the suppression of inflammatory cell activity, including the reduced release of pro-inflammatory mediators like cytokines and chemokines.[4][5]
The inhibition of PDE4 is a validated strategy for treating inflammatory conditions.[6][7] this compound specifically targets PDE4 isoenzymes A, B, and D. While PDE4B inhibition is linked to anti-inflammatory effects, PDE4D inhibition is often associated with emesis, a common side effect of this drug class.[4][6]
Experimental Protocols
Characterizing the activity of a PDE4 inhibitor like this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.
This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified PDE4 isoform. A common method is the Fluorescence Polarization (FP) assay.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound against recombinant human PDE4B.
Materials:
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound (or other test compounds) serially diluted in DMSO.
-
A known PDE4 inhibitor (e.g., Roflumilast or Rolipram) as a positive control.
-
96-well or 384-well black plates.
-
A microplate reader capable of measuring fluorescence polarization.
Methodology:
-
Reagent Preparation: Prepare a "Complete Assay Buffer" by adding DTT to the base buffer. Dilute the PDE4B enzyme and FAM-cAMP substrate to their final working concentrations in the Complete Assay Buffer.
-
Compound Plating: Dispense 5 µL of serially diluted this compound into the "Test Inhibitor" wells of the microplate. Add 5 µL of DMSO-containing buffer to "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.
-
Enzyme Addition: Add 40 µL of the diluted PDE4B enzyme solution to the "Test Inhibitor" and "Positive Control" wells. Add buffer to the "Blank" wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP solution to all wells except the "Blank".
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzyme to hydrolyze the FAM-cAMP.
-
Detection: Stop the reaction and develop the signal by adding 100 µL of the Binding Agent solution to all wells. This agent binds to the hydrolyzed 5'-AMP-FAM, causing a significant increase in fluorescence polarization.
-
Measurement: Incubate for 30 minutes at room temperature with gentle agitation. Read the fluorescence polarization on a microplate reader (e.g., λex = 470 nm, λem = 528 nm).[9]
-
Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control". Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
This experiment measures the functional consequence of PDE4 inhibition—the accumulation of cAMP within living cells.
Objective: To quantify the increase in intracellular cAMP levels in a relevant cell line (e.g., HEK293 or human airway smooth muscle cells) following treatment with this compound.
Materials:
-
HEK293 cells (or another suitable cell line).
-
Cell culture medium and supplements.
-
This compound (or other test compounds).
-
Adenylyl cyclase activator (e.g., Forskolin or Isoproterenol) to stimulate baseline cAMP production.[3]
-
A commercial cAMP detection kit (e.g., HTRF, FRET, or bioluminescence-based assays like cAMP-Glo™).[1][2]
-
Cell lysis buffer (often included in the kit).
-
White, opaque 96-well plates suitable for luminescence.
-
A microplate reader capable of detecting the kit's signal (e.g., luminescence or time-resolved fluorescence).
Methodology:
-
Cell Plating: Seed HEK293 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Remove the culture medium. Add buffer or medium containing serial dilutions of this compound to the cells. Include a vehicle control (DMSO).
-
Stimulation: Add a sub-maximal concentration (e.g., EC80) of an adenylyl cyclase activator like Forskolin to all wells to induce cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit. For example, using a cAMP-Glo™ assay:
-
Add cAMP Detection Solution (containing lytic agents and PKA) and incubate.
-
Add Kinase-Glo® Reagent to measure the remaining ATP (luminescence is inversely proportional to cAMP levels).[2]
-
-
Measurement: Read the signal (e.g., luminescence) on a compatible microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 for cAMP accumulation.
Clinical Development and Status
This compound was advanced into Phase II clinical trials for both asthma and COPD. However, the studies failed to demonstrate sufficient clinical efficacy.[10] Consequently, the development of this compound as a therapeutic agent was discontinued.[10] This outcome highlights the challenge in translating the in vitro anti-inflammatory effects of PDE4 inhibitors into significant clinical benefits, often due to a narrow therapeutic index limited by side effects like nausea and emesis.[6]
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [france.promega.com]
- 3. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Tofimilast: A Discontinued Phosphodiesterase-4 Inhibitor - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofimilast (formerly CP-325,366) is a selective phosphodiesterase-4 (PDE4) inhibitor that was under development for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As a PDE4 inhibitor, its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in inflammatory cells. Despite initial promise, the clinical development of this compound was discontinued after Phase II trials due to a lack of demonstrated efficacy. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, chemical properties, and a summary of the available information regarding its preclinical and clinical evaluation. Due to the discontinuation of its development, detailed public data on this compound is limited; therefore, this guide supplements known information with representative experimental protocols and data from the broader class of PDE4 inhibitors to provide a thorough technical context.
Introduction: The Role of PDE4 in Inflammation
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that plays a pivotal role in regulating the activity of immune and inflammatory cells. By degrading cAMP to its inactive form, AMP, PDE4 diminishes the anti-inflammatory effects of cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream signaling events that ultimately suppress the release of pro-inflammatory mediators, such as cytokines and chemokines, and inhibit the activity of various inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells. This targeted anti-inflammatory action made PDE4 a compelling therapeutic target for chronic inflammatory diseases like COPD and asthma.
This compound (CP-325,366): A Profile
This compound was developed as a potent and selective inhibitor of the PDE4 enzyme.
Chemical Properties
| Property | Value |
| IUPAC Name | 9-cyclopentyl-7-ethyl-3-(thiophen-2-yl)-6,9-dihydro-5H-pyrazolo[3,4-c][1][2][3]triazolo[4,3-a]pyridine |
| Molecular Formula | C₁₈H₂₁N₅S |
| Molecular Weight | 339.46 g/mol |
| CAS Number | 185954-27-2 |
| Synonyms | CP-325,366, CP 325366 |
Mechanism of Action: The cAMP Signaling Pathway
The primary mechanism of action of this compound, like other PDE4 inhibitors, is the potentiation of cAMP signaling in key inflammatory cells.
Signaling Pathway Diagram
Caption: this compound inhibits PDE4, preventing the breakdown of cAMP.
Preclinical Development
While specific preclinical data for this compound is not widely published, the general experimental workflow for a PDE4 inhibitor would involve a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
Experimental Protocols
4.1.1. In Vitro PDE4 Enzyme Inhibition Assay (Representative Protocol)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE4 enzyme.
-
Enzyme Preparation: Recombinant human PDE4 subtypes (A, B, C, and D) are expressed and purified.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and bovine serum albumin is prepared.
-
Substrate: Radiolabeled [³H]cAMP is used as the substrate.
-
Test Compound Preparation: this compound would be dissolved in DMSO and serially diluted to various concentrations.
-
Assay Procedure:
-
The PDE4 enzyme, assay buffer, and test compound are incubated together.
-
The reaction is initiated by the addition of [³H]cAMP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., by boiling or adding a resin that binds the product).
-
-
Detection: The amount of hydrolyzed [³H]cAMP (i.e., [³H]AMP) is quantified using scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
4.1.2. Cellular Assays for Anti-inflammatory Activity (Representative Protocol)
These assays assess the ability of the compound to suppress inflammatory responses in relevant cell types.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific inflammatory cell lines (e.g., U937 monocytes) are cultured.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators.
-
Treatment: The cells are pre-incubated with varying concentrations of this compound before stimulation.
-
Measurement of Inflammatory Mediators: The levels of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Leukotriene B4 (LTB4), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value for the inhibition of each inflammatory mediator is calculated.
Expected Preclinical Profile
Based on its progression to Phase II clinical trials, it is presumed that this compound demonstrated:
-
Potent PDE4 Inhibition: Sub-micromolar IC50 values against PDE4 enzymes.
-
Selectivity: Higher potency for PDE4 compared to other PDE families.
-
In Vitro Anti-inflammatory Activity: Inhibition of inflammatory mediator release from relevant cell types.
-
In Vivo Efficacy: Positive results in animal models of pulmonary inflammation (e.g., LPS-induced lung neutrophilia in rodents).
-
Acceptable Safety Profile: A therapeutic window that supported progression to human trials.
Clinical Development
This compound entered clinical development for the treatment of COPD and asthma. However, its development was terminated after Phase II trials.
Phase I Clinical Trials
Phase I studies are designed to assess the safety, tolerability, and pharmacokinetic profile of a new drug in healthy volunteers. While specific data for this compound is not publicly available, a typical Phase I program for an oral PDE4 inhibitor would involve:
-
Single Ascending Dose (SAD) Studies: To determine the maximum tolerated dose (MTD) and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) after a single dose.
-
Multiple Ascending Dose (MAD) Studies: To evaluate the safety and pharmacokinetics after repeated dosing.
Phase II Clinical Trials and Discontinuation
Phase II trials are conducted in patients to evaluate the efficacy of the drug and to further assess its safety. This compound underwent Phase II trials for both COPD and asthma.
Reason for Discontinuation: The development of this compound was discontinued due to a lack of efficacy in these Phase II clinical trials. The specific endpoints and the magnitude of the treatment effect observed in these trials have not been detailed in publicly available literature. This outcome highlights the challenges in translating preclinical anti-inflammatory effects into clinically meaningful benefits for complex diseases like COPD and asthma.
The Broader Context of PDE4 Inhibitors
The development of PDE4 inhibitors has been challenging, primarily due to dose-limiting side effects, most notably nausea and emesis. These side effects are thought to be mediated by the inhibition of the PDE4D subtype in the central nervous system. Despite these challenges, several PDE4 inhibitors have successfully reached the market for various indications, including:
-
Roflumilast: An oral PDE4 inhibitor approved for the treatment of severe COPD.
-
Apremilast: An oral PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.
-
Crisaborole: A topical PDE4 inhibitor for atopic dermatitis.
The experience with this compound and other discontinued PDE4 inhibitors has provided valuable lessons for the field, emphasizing the need for improved therapeutic indices, potentially through the development of subtype-selective inhibitors or inhaled formulations to minimize systemic exposure.
Logical Workflow for PDE4 Inhibitor Development
The discovery and development of a PDE4 inhibitor like this compound follows a structured, multi-stage process.
Caption: this compound's development was halted after Phase II trials.
Conclusion
This compound represents one of many PDE4 inhibitors that have been investigated for the treatment of inflammatory diseases. While it showed initial promise in preclinical studies, its failure to demonstrate clinical efficacy in Phase II trials led to the termination of its development. The story of this compound underscores the significant hurdles in drug development, particularly the translation of preclinical findings to clinical success. The information available, though limited, contributes to the broader understanding of the therapeutic potential and challenges associated with the PDE4 inhibitor class. Future research in this area continues to focus on improving the therapeutic window of these compounds to unlock their full potential in managing chronic inflammatory conditions.
References
Tofimilast: A Case Study in the Target Validation of an Inhaled PDE4 Inhibitor for Respiratory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 4 (PDE4) is a well-established therapeutic target for the treatment of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses the activity of multiple inflammatory cells and mediators. Tofimilast (CP-325,366) was developed as a potent, inhaled PDE4 inhibitor with the aim of delivering targeted anti-inflammatory effects to the lungs while minimizing the systemic side effects associated with oral PDE4 inhibitors. Despite promising preclinical rationale, the clinical development of this compound was discontinued following Phase II trials due to a lack of demonstrated efficacy. This technical guide provides a comprehensive overview of the target validation process for this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. By examining the trajectory of this compound, this document serves as a valuable case study for researchers and professionals in the field of respiratory drug development.
The PDE4 Target in Respiratory Inflammation
Chronic respiratory diseases like asthma and COPD are characterized by persistent inflammation of the airways. This inflammatory response involves a complex interplay of various immune cells, including neutrophils, eosinophils, macrophages, and T-lymphocytes, which release a cascade of pro-inflammatory mediators such as cytokines, chemokines, and leukotrienes.
Phosphodiesterase 4 (PDE4) is the predominant PDE isoenzyme in these inflammatory cells. It specifically hydrolyzes cAMP, thereby downregulating its signaling pathways. Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn leads to a broad range of anti-inflammatory effects. These include the suppression of inflammatory cell trafficking, reduced release of cytokines and chemokines, and inhibition of reactive oxygen species production. Therefore, selective inhibition of PDE4 has been a major focus for the development of novel anti-inflammatory therapies for respiratory diseases.
The cAMP Signaling Pathway
The central role of cAMP in regulating cellular responses to inflammatory stimuli makes it a critical node in the pathophysiology of respiratory diseases. The inhibition of PDE4 aims to augment this endogenous anti-inflammatory pathway.
This compound (CP-325,366): A Profile
This compound was developed as a second-generation inhaled PDE4 inhibitor. The rationale for inhaled delivery was to maximize drug concentration at the site of inflammation in the lungs, thereby enhancing efficacy while minimizing the systemic adverse effects, such as nausea and emesis, that have limited the use of oral PDE4 inhibitors.
In Vitro Potency
This compound was characterized as a PDE4 inhibitor of modest potency. The available data on its inhibitory activity is summarized in the table below, alongside data for other notable PDE4 inhibitors for comparison.
| Compound | IC50 (PDE4) | Delivery Route | Development Status |
| This compound | 140 nM[1][2][3] | Inhaled | Discontinued (Phase II)[1][4] |
| Roflumilast | 0.8 nM[5] | Oral | Approved for COPD |
| Cilomilast | 120 nM[6] | Oral | Discontinued (Phase III) |
| AWD-12-281 | 9.7 nM[1] | Inhaled | Discontinued (Phase II)[1][7] |
| UK-500,001 | 1 nM[1] | Inhaled | Discontinued (Phase II)[1][7] |
| GSK256066 | 0.003 nM[1][8] | Inhaled | Discontinued |
| Tanimilast | 0.026 nM[3] | Inhaled | Phase III |
Preclinical Validation
The preclinical development of a novel therapeutic agent like this compound typically involves a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile before advancing to human trials.
In Vitro Anti-inflammatory Effects
Standard in vitro assays using primary human inflammatory cells are crucial for the initial characterization of a PDE4 inhibitor's anti-inflammatory potential. These assays typically measure the inhibition of key inflammatory responses.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the cell cultures to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Quantification of TNF-α: The supernatant is collected, and the concentration of Tumor Necrosis Factor-alpha (TNF-α) is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage inhibition of TNF-α release against the log concentration of the test compound.
In Vivo Models of Respiratory Disease
Animal models that mimic key features of human respiratory diseases are essential for evaluating the in vivo efficacy of drug candidates.
Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation in Mice (Asthma Model)
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to day 27, mice are challenged daily with an aerosolized solution of OVA.
-
Drug Administration: The test compound (e.g., this compound) is administered, typically via intratracheal or intranasal instillation, prior to each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): On day 28, AHR to inhaled methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, mice are euthanized, and a bronchoalveolar lavage is performed to collect airway inflammatory cells.
-
Cell Differentials: The total number of cells in the BAL fluid is counted, and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined by microscopic examination of stained cytospin preparations.
-
Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are quantified by ELISA.
-
Histopathology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess the degree of inflammation and mucus production.
Clinical Development and Discontinuation
This compound progressed to Phase II clinical trials for both asthma and COPD. However, these studies ultimately failed to demonstrate a significant clinical benefit.
Clinical Trial Design (Representative)
Phase II studies for inhaled respiratory drugs typically follow a randomized, double-blind, placebo-controlled design.
Key Components of a Phase IIa Allergen Challenge Study in Mild Asthmatics:
-
Study Design: A crossover design is often employed, where each patient receives this compound and placebo in a randomized order, separated by a washout period.
-
Patient Population: Mild, atopic asthmatics with a demonstrated early and late asthmatic response (EAR and LAR) to a specific inhaled allergen.
-
Intervention: Inhaled this compound or placebo administered for a set period before the allergen challenge.
-
Primary Endpoint: The primary measure of efficacy is typically the effect on the late asthmatic response, measured as the area under the curve (AUC) of the fall in Forced Expiratory Volume in 1 second (FEV1) from 4 to 10 hours post-allergen challenge.
-
Secondary Endpoints: These may include the effect on the early asthmatic response, changes in inflammatory cells (e.g., eosinophils) in induced sputum, and safety and tolerability.
Summary of Clinical Findings and Discontinuation
Across multiple Phase II trials, this compound did not show a statistically significant improvement in key clinical endpoints in patients with asthma or COPD.[1][4] The lack of efficacy was observed in studies evaluating its effect on allergen and histamine-induced airway responses in mild asthmatics, as well as in trials involving patients with persistent asthma and those with GOLD stage II and III COPD.[1][2] Consequently, the development of this compound was discontinued.
Analysis of this compound's Target Validation Failure
The discontinuation of this compound, despite a sound biological rationale for PDE4 inhibition, highlights several critical aspects of respiratory drug development:
-
Potency and Therapeutic Window: this compound's modest potency (IC50 = 140 nM) may have been insufficient to achieve the necessary level of PDE4 inhibition in the lungs to produce a clinically meaningful anti-inflammatory effect, especially when delivered via inhalation where dosing is limited.[1][2][3][4] In contrast, roflumilast, an approved oral PDE4 inhibitor, has a significantly lower IC50.[5]
-
Pharmacokinetics and Lung Residence Time: For an inhaled therapeutic, achieving and maintaining adequate drug concentrations at the target site is paramount. The pharmacokinetic and pharmacodynamic profile of this compound may not have provided sustained target engagement in the airways.
-
Complexity of Respiratory Inflammation: The inflammatory pathways in asthma and COPD are heterogeneous. It is possible that the patient populations studied were not optimally selected to demonstrate the potential benefits of PDE4 inhibition, or that PDE4 inhibition alone is insufficient to address the multifaceted nature of the inflammation in these diseases.
-
Competition and Advancements in the Field: The landscape of respiratory therapeutics is highly competitive. The emergence of more potent PDE4 inhibitors and other novel anti-inflammatory biologics may have raised the bar for demonstrating a clinically significant benefit.
Conclusion
The story of this compound serves as a crucial case study in the rigorous process of therapeutic target validation. While the PDE4 enzyme remains a validated and important target in respiratory inflammation, the journey of this compound from a promising preclinical candidate to a discontinued clinical asset underscores the challenges of translating in vitro potency and in vivo animal data into clinical efficacy in humans. Key factors such as compound potency, pharmacokinetics, patient selection, and the complexity of the disease all play a critical role in determining the success or failure of a new therapeutic. For researchers and drug developers, the lessons learned from this compound's development are invaluable for informing the design and execution of future programs targeting respiratory diseases.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 4. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Tofimilast: A Technical Guide to its Regulation of Intracellular cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofimilast (also known as AWD-12-281) is a selective phosphodiesterase 4 (PDE4) inhibitor that was investigated as an inhaled treatment for chronic obstructive pulmonary disease (COPD) and asthma. Like other drugs in its class, the therapeutic rationale for this compound is based on its ability to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger with broad anti-inflammatory and immunomodulatory effects. By inhibiting the PDE4 enzyme, this compound prevents the degradation of cAMP to adenosine monophosphate (AMP), leading to an accumulation of cAMP within target inflammatory and immune cells. This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its role in the regulation of intracellular cAMP levels. Due to the discontinuation of this compound's clinical development in Phase II trials, publicly available data is limited.[1][2][3] This document synthesizes the available information on this compound and supplements it with established principles and methodologies from the broader field of PDE4 inhibitor research to provide a comprehensive resource.
Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation
The primary mechanism of action for this compound is the selective inhibition of phosphodiesterase 4 (PDE4).[4] PDE4 is a superfamily of enzymes responsible for the hydrolysis of cAMP.[5] By inhibiting PDE4, this compound effectively blocks the breakdown of cAMP, leading to its intracellular accumulation.[1] This elevation of cAMP levels is the central event that triggers the downstream therapeutic effects of the drug.
The signaling pathway is initiated when various extracellular signals, such as hormones and neurotransmitters, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase (AC). AC then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The intracellular concentration of cAMP is tightly regulated by the activity of PDEs. In inflammatory cells, PDE4 is the predominant isoform, making it a key target for anti-inflammatory therapies.[6]
The increased intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events ultimately leads to a reduction in the activity of inflammatory cells, including T-cells, eosinophils, neutrophils, and macrophages. The physiological consequences include relaxation of airway smooth muscle and a decrease in the production and release of pro-inflammatory mediators such as cytokines and chemokines.[1]
Quantitative Data
The available quantitative data for this compound is limited. The half-maximal inhibitory concentration (IC50) for PDE4 has been reported, although with some variability in the literature.
| Parameter | Value | Source |
| IC50 for PDE4 Inhibition | 9.7 nM | [1][4][5] |
| 140 nM | [1] |
Note: The discrepancy in IC50 values may be due to different experimental conditions, such as the specific PDE4 subtype tested or the assay methodology.
Experimental Protocols
Detailed experimental protocols specific to this compound are not publicly available. The following are representative, standardized protocols for key assays used in the research and development of PDE4 inhibitors.
In Vitro PDE4 Inhibition Assay (Representative Protocol)
This assay determines the potency of a compound in inhibiting the enzymatic activity of PDE4.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, [³H]-cAMP, and the test compound dilution.
-
Initiate the reaction by adding the recombinant PDE4 enzyme.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by boiling the microplate for 2 minutes.
-
Cool the plate on ice, then add snake venom nucleotidase and incubate for a further 10 minutes at 30°C. This converts the [³H]-5'-AMP product to [³H]-adenosine.
-
Add an anion-exchange resin slurry to the wells to bind the unreacted [³H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Intracellular cAMP Measurement Assay (Representative Protocol)
This assay quantifies the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.
Objective: To measure the increase in intracellular cAMP levels in response to a test compound in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
Materials:
-
PBMCs isolated from whole blood
-
Cell culture medium (e.g., RPMI-1640)
-
Test compound (this compound)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Cell lysis buffer
-
cAMP competitive enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM Forskolin) for 15 minutes to induce cAMP production.
-
Lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the binding of free cAMP from the cell lysate to a limited number of antibody binding sites, in competition with a fixed amount of labeled cAMP.
-
Measure the absorbance using a microplate reader. The concentration of cAMP in the sample is inversely proportional to the signal.
-
Calculate the intracellular cAMP concentration for each condition using a standard curve.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the preclinical and early clinical evaluation of a PDE4 inhibitor like this compound.
Conclusion
This compound is a selective PDE4 inhibitor that elevates intracellular cAMP levels, thereby exerting anti-inflammatory effects. While its clinical development was halted, the study of this compound and other PDE4 inhibitors has significantly contributed to the understanding of the role of cAMP signaling in inflammatory airway diseases. The methodologies and principles outlined in this guide provide a framework for the continued research and development of novel therapeutics targeting the PDE4/cAMP pathway.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Tofimilast's Effect on Pro-inflammatory Mediators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofimilast is a phosphodiesterase-4 (PDE4) inhibitor under investigation for the treatment of inflammatory diseases. This document provides a detailed overview of the mechanism of action of PDE4 inhibitors, with a focus on their effects on key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23). Due to the limited availability of public data specific to tofimlast, this guide leverages comprehensive data from other potent and selective PDE4 inhibitors, such as orismilast and apremilast, to elucidate the expected pharmacological effects of tofimlast. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Introduction to this compound and PDE4 Inhibition
This compound belongs to a class of small molecule drugs known as phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates a wide range of cellular functions, including inflammation.[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn down-regulates the production of a host of pro-inflammatory mediators.[1][2] This mechanism of action has shown therapeutic potential in various inflammatory conditions, including psoriasis and psoriatic arthritis.[3][4]
The pro-inflammatory cytokines TNF-α, IL-17, and IL-23 are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[5] TNF-α is a pleiotropic cytokine that drives inflammation and cellular activation.[6] The IL-23/IL-17 axis is a critical pathway in the development and maintenance of chronic inflammation, particularly in diseases like psoriasis, where it promotes the proliferation and activation of T helper 17 (Th17) cells.[7] PDE4 inhibitors have been shown to effectively suppress the production of these key cytokines.[3][8]
Quantitative Data on the Effect of PDE4 Inhibitors on Pro-inflammatory Mediators
While specific quantitative data for tofimlast is not yet widely available in public literature, the effects of other potent PDE4 inhibitors, such as orismilast and apremilast, on pro-inflammatory mediators have been documented. These data provide a strong indication of the expected efficacy of tofimlast.
Table 1: Effect of Orismilast on Pro-inflammatory Mediators in Psoriatic Skin Lesions
Data from a Phase 2b clinical trial in patients with moderate-to-severe psoriasis treated with oral orismilast for 16 weeks.[9]
| Pro-inflammatory Mediator | Dose (20 mg bid) - % Reduction | Dose (30 mg bid) - % Reduction |
| IL-17A | 52% | 51% |
| TNF-α | 66% | 60% |
| CCL20 (IL-17 related) | 41% | 54% |
Note: Data represents the percentage reduction in protein levels in lesional skin tape strip samples.
Table 2: Effect of Apremilast on Serum Pro-inflammatory Cytokine Levels in Psoriasis Patients
Data from a prospective cohort study of psoriasis patients treated with apremilast.[2]
| Pro-inflammatory Mediator | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | P-value |
| IL-17A (pg/mL) | 225.55 ± 7.70 | 183.41 ± 2.33 | < 0.05 |
| IL-23 (pg/mL) | 76.42 ± 4.03 | 67.15 ± 5.40 | > 0.05 (non-significant) |
| TNF-α (pg/mL) | Data not available in this format | Data not available in this format | Decreased significantly |
Note: This table presents a summary of findings from a study on apremilast, indicating a statistically significant reduction in IL-17A and a decreasing trend for other pro-inflammatory cytokines over 24 weeks of treatment.[2][10]
Signaling Pathway of PDE4 Inhibition
The primary mechanism by which tofimlast and other PDE4 inhibitors exert their anti-inflammatory effects is through the modulation of the cAMP signaling pathway. The following diagram illustrates this process.
Caption: PDE4 Inhibition Signaling Pathway
Experimental Protocols
This section details a representative experimental protocol for assessing the in vitro efficacy of a PDE4 inhibitor like tofimlast on the production of TNF-α from peripheral blood mononuclear cells (PBMCs).
In Vitro Inhibition of LPS-Induced TNF-α Production in Human PBMCs
Objective: To determine the concentration-dependent inhibitory effect of tofimlast on the production of TNF-α by human PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other PDE4 inhibitor)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
Microplate reader
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin to a final concentration of 1 x 10⁶ cells/mL.
-
Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of tofimlast in RPMI 1640 medium at various concentrations (e.g., 0.1 nM to 10 µM).
-
Pre-incubation: Add 50 µL of the diluted tofimlast or vehicle control (DMSO) to the appropriate wells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Prepare a solution of LPS in RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 ng/mL (or a pre-determined optimal concentration).[11][12] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of tofimlast compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of tofimlast that inhibits 50% of the TNF-α production) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of a test compound like tofimlast on pro-inflammatory cytokine production.
References
- 1. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation [mdpi.com]
- 2. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of apremilast therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]
- 4. From Bed to Bench and Back: TNF-α, IL-23/IL-17A, and JAK-Dependent Inflammation in the Pathogenesis of Psoriatic Synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TNF/IL-23/IL-17 axis-Head-to-head trials comparing different biologics in psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 8. Administration of PDE4 inhibitors suppressed the pannus-like inflammation by inhibition of cytokine production by macrophages and synovial fibroblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orismilast, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Pharmacodynamics of Tofimilast: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Abstract
Tofimilast (CP-325,366) is a phosphodiesterase 4 (PDE4) inhibitor that was investigated as an inhaled treatment for chronic obstructive pulmonary disease (COPD) and asthma. As with other PDE4 inhibitors, its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad anti-inflammatory effect. Despite advancing to Phase II clinical trials, the development of this compound was discontinued due to a lack of demonstrated efficacy. This technical guide provides a comprehensive overview of the available preclinical pharmacodynamic data for this compound, detailing its in vitro activity and the general effects of PDE4 inhibition in relevant preclinical models. Due to the cessation of its development, publicly available in vivo data specifically for this compound is limited. Therefore, where specific data for this compound is unavailable, the broader context of PDE4 inhibition from other compounds is discussed to illustrate the expected biological consequences.
Introduction: The Role of PDE4 in Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cAMP, a key second messenger that suppresses inflammatory cell activity.[1] The PDE4 enzyme family is predominantly expressed in immune and inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation initiates a signaling cascade that results in the downregulation of inflammatory mediator release, such as cytokines and chemokines, and inhibits the activity of various inflammatory cells.[2]
Mechanism of Action of this compound
This compound, as a selective PDE4 inhibitor, was designed to leverage this anti-inflammatory pathway. By inhibiting the breakdown of cAMP within key inflammatory cells in the airways, this compound was intended to reduce the underlying inflammation characteristic of asthma and COPD.
Figure 1: this compound's inhibition of PDE4 increases intracellular cAMP levels.
Quantitative Pharmacodynamic Data
In Vitro PDE4 Inhibition
Quantitative data on the in vitro potency of this compound is available, although there are some discrepancies in the reported values from different sources. This may be due to variations in experimental conditions, such as the specific PDE4 isoform used and the assay methodology.
| Compound | Parameter | Value | Source |
| This compound | pIC50 | 8.9 | [3] |
| This compound | IC50 | ~1.26 nM | Calculated from pIC50 |
| This compound | IC50 | 140 nM | [4][5] |
In Vivo Efficacy in Preclinical Models
Detailed in vivo preclinical data for this compound is not widely available in published literature. Its development was halted due to a lack of efficacy in clinical trials, which may have been preceded by limited or unsupportive preclinical in vivo findings. For context, other PDE4 inhibitors have been evaluated in various animal models of asthma and COPD.
| Animal Model | Challenge | Typical Effects of PDE4 Inhibition |
| Murine Model of Asthma | Ovalbumin (OVA) | Reduction in eosinophilic airway inflammation, airway hyper-responsiveness (AHR), goblet cell hyperplasia, and levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage (BAL) fluid.[6][7][8] |
| Rodent Model of COPD | Cigarette Smoke Exposure | Prevention of emphysema development, reduction in the influx of neutrophils and macrophages into the lungs.[9] |
| Rat Model of Inflammation | Lipopolysaccharide (LPS) | Inhibition of pulmonary neutrophilia.[10] |
Experimental Protocols
In Vitro PDE4 Inhibition Assay (General Protocol)
While the specific protocol for determining the IC50 of this compound is not detailed in the available literature, a general methodology for such an assay is as follows. It is important to note that direct comparisons of IC50 values are only valid when the experimental conditions are identical.[11]
References
- 1. The PDE4 Inhibitor Tanimilast Restrains the Tissue-Damaging Properties of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 7. Effect of roflumilast on airway remodelling in a murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke [usiena-air.unisi.it]
- 10. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
- 11. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Tofimilast In Vitro Assay Protocol for PDE4 Inhibition
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a wide range of cellular functions. The PDE4 family is composed of four subtypes (PDE4A, B, C, and D) which are predominantly expressed in inflammatory and immune cells.[1][2] By degrading cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), leading to a downstream anti-inflammatory response.[3] This mechanism makes PDE4 a key therapeutic target for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4][5]
Tofimilast is an inhaled, selective PDE4 inhibitor.[1] These application notes provide a detailed protocol for determining the in vitro potency of this compound and other inhibitors against PDE4 using a fluorescence polarization (FP) assay, a robust and common method for studying enzyme kinetics and inhibitor screening.[6][7]
2. PDE4-cAMP Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors like this compound.
Figure 1. PDE4-cAMP signaling pathway and the inhibitory action of this compound.
3. Assay Principle and Experimental Workflow
The in vitro assay quantifies the inhibitory effect of a compound on PDE4 enzymatic activity. This protocol utilizes a Fluorescence Polarization (FP)-based method.[6] The principle is as follows:
-
A small, fluorescently labeled cAMP substrate (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization when excited with polarized light.[8]
-
The PDE4 enzyme hydrolyzes this tracer into a fluorescently labeled 5'-AMP.
-
A large, phosphate-binding nanoparticle ("Binding Agent") is added, which specifically binds to the phosphate group of the 5'-AMP product.[9]
-
This binding forms a large molecular complex that tumbles much slower, leading to a significant increase in fluorescence polarization.[6][9]
-
In the presence of an inhibitor like this compound, PDE4 activity is reduced, less 5'-AMP is produced, and the FP signal remains low. The decrease in the FP signal is directly proportional to the inhibitor's potency.
Figure 2. General experimental workflow for the in vitro PDE4 inhibition FP assay.
4. Detailed Experimental Protocol (Fluorescence Polarization)
This protocol is adapted from commercially available PDE4 assay kits and is suitable for determining the IC50 of this compound.[6][9]
4.1. Materials and Reagents
-
Enzyme: Recombinant Human PDE4B1, GST-tagged (e.g., from BPS Bioscience or Sino Biological).[10]
-
Inhibitor: this compound (stock solution in 100% DMSO).
-
Substrate: FAM-cAMP (Fluorescein-labeled cAMP).[9]
-
Assay Buffer: Tris-based buffer, pH 7.2-7.5, containing MgCl₂.[11]
-
Binding Agent: IMAP™ Binding Solution or similar phosphate-binding nanoparticles.[8][11]
-
Plates: Low-volume, black, 384-well microplates.
-
Equipment: Fluorescence microplate reader capable of measuring FP (Excitation: 485 nm, Emission: 528 nm).[9]
4.2. Procedure
-
Prepare Inhibitor Dilutions: Create a serial dilution series of this compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions in a buffer containing a final DMSO concentration of 1%. Prepare a "No Inhibitor" control (buffer with 1% DMSO) and a "Blank" control (buffer only).
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution to the appropriate wells of the 384-well plate.
-
Add Substrate: Thaw the FAM-cAMP substrate on ice. Dilute it to the desired working concentration (e.g., 100 nM) in Assay Buffer.[11] Add 5 µL of the diluted substrate to all wells.
-
Initiate Reaction: Thaw the PDE4B1 enzyme on ice. Dilute it to its working concentration (e.g., 2-4 pg/µL) in Assay Buffer.[9] To all wells except the "Blank", add 10 µL of the diluted enzyme to start the reaction. For "Blank" wells, add 10 µL of Assay Buffer.
-
Incubation: Gently agitate the plate for 1 minute and then incubate at room temperature for 60 minutes.
-
Terminate Reaction: Dilute the Binding Agent according to the manufacturer's instructions. Add 60 µL of the diluted Binding Agent to all wells. This stops the enzymatic reaction.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation to allow for binding.
-
Read Plate: Measure the fluorescence polarization in a microplate reader.
4.3. Data Analysis
-
Correct for Blank: Subtract the average FP value of the "Blank" wells from all other wells.
-
Determine Controls:
-
Max Signal (0% Inhibition): The average corrected FP value from the "No Inhibitor" wells.
-
Min Signal (100% Inhibition): The average corrected FP value from a control well using a saturating concentration of a potent inhibitor like Rolipram or from the "Blank" wells.
-
-
Calculate Percent Inhibition: Use the following formula for each this compound concentration: % Inhibition = 100 * (1 - (FP_Sample / FP_Max_Signal))
-
Generate IC50 Curve: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PDE4 activity.
5. Data Presentation: Comparative Inhibitor Potency
The potency of this compound can be compared with other well-characterized PDE4 inhibitors.
| Inhibitor | Reported IC50 (PDE4) | Notes |
| This compound | 140 nM [1] | An inhaled PDE4 inhibitor whose development was discontinued.[1] |
| Roflumilast | 0.2 - 0.9 nM (subtype dependent)[12] | Potent, orally active, and approved for severe COPD.[4] |
| Cilomilast | ~120 nM | Second-generation oral inhibitor; development impacted by side effects.[1] |
| Rolipram | 16 nM - 1100 nM[13] | First-generation inhibitor, often used as a reference compound. |
| Apremilast | 74 nM[14] | Oral inhibitor approved for psoriatic arthritis. |
| Crisaborole | 490 nM[15] | Topical inhibitor approved for atopic dermatitis.[15] |
| GSK256066 | 3 pM[1] | A highly potent, inhaled PDE4B selective inhibitor.[1] |
The described in vitro fluorescence polarization assay provides a robust, high-throughput compatible method for determining the inhibitory potency (IC50) of this compound against the PDE4 enzyme. This protocol allows researchers to quantify and compare the activity of novel and established PDE4 inhibitors, which is a critical step in the drug discovery and development process for new anti-inflammatory therapeutics. Although the clinical development of this compound was halted, it remains a useful tool compound for in vitro studies of PDE4 inhibition.[1]
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sinobiological.com [sinobiological.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Tofimilast as a Research Tool in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofimilast is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune and inflammatory cells.[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn suppresses the release of pro-inflammatory mediators.[2][3] This mechanism makes this compound and other PDE4 inhibitors valuable research tools for studying inflammatory pathways in a variety of cell types.
While the clinical development of this compound was discontinued, its utility as a research compound remains for in vitro studies of inflammatory processes.[1][2] These application notes provide a guide for utilizing this compound in cell culture experiments, with protocols and data tables derived from studies on closely related and well-characterized PDE4 inhibitors, such as Roflumilast and Tanimilast, to serve as a starting point for experimental design.
Mechanism of Action: The PDE4-cAMP Signaling Pathway
This compound exerts its effects by inhibiting the PDE4 enzyme, which is highly expressed in inflammatory cells. This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and various chemokines.[2]
Data Presentation: Efficacy of PDE4 Inhibitors in Cell Culture
Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of Roflumilast and Tanimilast on Cytokine Release in Human Cells
| Compound | Cell Type | Stimulant | Cytokine/Mediator | IC50 / EC50 (nM) | Reference |
| Roflumilast | Human Lung Macrophages | LPS | TNF-α | ~1-10 | [4] |
| Roflumilast | Human Lung Macrophages | LPS | CCL2 | ~1-10 | [4] |
| Roflumilast | Human Lung Macrophages | LPS | CCL3 | ~1-10 | [4] |
| Roflumilast | Human Lung Macrophages | LPS | CCL4 | ~1-10 | [4] |
| Roflumilast N-oxide | Human Lung Macrophages | LPS | TNF-α | 0.8 | [4] |
| Tanimilast | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α | Sub-nanomolar | [5] |
| Tanimilast | Human CD4+ T cells | TCR stimulation | IFN-γ | Sub-nanomolar | [5] |
| Tanimilast | Human Alveolar Macrophages (from COPD patients) | LPS | TNF-α | 0.02 | [5] |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. These values are highly dependent on the specific experimental conditions.
Experimental Protocols
The following are generalized protocols for common cell culture experiments involving PDE4 inhibitors. These should be adapted and optimized for the specific cell line and research question.
General Experimental Workflow
Protocol 1: Determination of IC50 for Cytokine Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of a specific cytokine (e.g., TNF-α) in response to a pro-inflammatory stimulus.
Materials:
-
Target cells (e.g., human monocytic cell line like THP-1, or primary macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:10 or 1:3 dilutions to cover a wide range of concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Pre-treatment: Remove the old medium from the cells and add the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., LPS at a pre-determined optimal concentration) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for a period determined to be optimal for the production of the cytokine of interest (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of the cytokine in each well using the standard curve.
-
Normalize the data to the vehicle control (stimulated cells without this compound) to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Components
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the cAMP signaling pathway, such as CREB.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Stimulant (if necessary to induce signaling)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and/or a stimulant for the desired time points in 6-well plates.
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Concluding Remarks
This compound, as a selective PDE4 inhibitor, is a valuable tool for in vitro research into inflammatory and immunological processes. While specific quantitative data for this compound is limited, the information and protocols provided for other well-studied PDE4 inhibitors offer a solid foundation for designing and executing experiments. It is crucial for researchers to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cellular model and research objectives.
References
- 1. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Roflumilast used for? [synapse.patsnap.com]
- 4. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
Tofimilast Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofimilast (formerly CP-325,366) is a selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Like other PDE4 inhibitors, its mechanism of action involves the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5][6] This elevation in cAMP has broad anti-inflammatory effects by suppressing the activity of various immune and inflammatory cells.[5][7][8][9] The development of this compound was discontinued after Phase II clinical trials due to a lack of demonstrated efficacy.[1][2] Consequently, detailed in vivo dosage and protocol information for this compound in animal models is not widely available in published literature.
These application notes provide a summary of the known information about this compound and present generalized protocols for evaluating PDE4 inhibitors in common preclinical animal models of asthma and COPD. The provided dosage information for other relevant PDE4 inhibitors, such as Roflumilast, can serve as a starting point for designing in vivo studies.
Mechanism of Action
This compound, as a PDE4 inhibitor, targets the PDE4 enzyme, which is predominantly expressed in inflammatory cells like macrophages, neutrophils, and eosinophils.[9] By inhibiting PDE4, this compound prevents the degradation of cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response.[3] This ultimately leads to a reduction in the release of pro-inflammatory mediators and a suppression of inflammatory cell activity.[10]
Quantitative Data
Due to the discontinuation of this compound's development, comprehensive in vivo dosage data is scarce. The table below summarizes the available in vitro potency and provides pharmacokinetic data for the well-characterized PDE4 inhibitor, Roflumilast, for comparative purposes.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC50 | 140 nM | Cell-free enzyme assay | [1][2] |
| Roflumilast | IC50 | 0.8 nM | Human neutrophils | [9] |
| Bioavailability | ~80% | Human | [3] | |
| Tmax | ~1 hour | Human | [3] | |
| Half-life | ~17 hours | Human | [3] | |
| Active Metabolite | Roflumilast N-oxide | - | [11] | |
| Half-life (N-oxide) | ~30 hours | Human | [3] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is used to assess the efficacy of anti-inflammatory compounds in a model of allergic airway inflammation.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound or other PDE4 inhibitor
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
-
Challenge:
-
From day 28 to day 30, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day.
-
-
Treatment:
-
Administer this compound or vehicle orally (or via the desired route) 1 hour before each OVA challenge. Dosages for PDE4 inhibitors like Roflumilast in mice are typically in the range of 1-10 mg/kg. A dose-ranging study is recommended.
-
-
Readouts (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure inflammatory cell influx (total and differential cell counts for eosinophils, neutrophils, etc.).
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (H&E and PAS staining).
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA.
-
Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.
-
Lipopolysaccharide (LPS)-Induced COPD Model in Rats
This model is used to study neutrophilic inflammation, a key feature of COPD.
Materials:
-
8-10 week old Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
This compound or other PDE4 inhibitor
-
Vehicle
Protocol:
-
Induction of Inflammation:
-
Administer LPS (e.g., 1 mg/kg) via intratracheal (i.t.) instillation to induce acute lung inflammation.
-
-
Treatment:
-
Administer this compound or vehicle orally 1-2 hours before LPS instillation. As a reference, oral doses of Roflumilast in rat models of lung inflammation are often in the 0.3-5 mg/kg range.
-
-
Readouts (6-24 hours post-LPS):
-
BAL: Perform BAL to collect fluid for total and differential cell counts, with a focus on neutrophils.
-
Lung Myeloperoxidase (MPO) Activity: Measure MPO activity in lung tissue homogenates as a marker of neutrophil infiltration.
-
Pro-inflammatory Mediators: Quantify levels of TNF-α, IL-1β, and chemokines (e.g., CXCL1) in BAL fluid or lung homogenates.
-
Lung Histology: Examine lung tissue sections for evidence of inflammation and injury.
-
Important Considerations
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal effective dose of this compound or any other investigational compound in a specific animal model.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Characterizing the PK/PD relationship is essential to correlate drug exposure with the observed pharmacological effects.
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, inhaled) should be based on the compound's properties and the intended clinical application.
-
Choice of Animal Model: The selection of the animal model should align with the specific aspects of the disease pathophysiology being investigated.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
While specific in vivo dosage information for this compound is limited due to its discontinued development, the general principles of PDE4 inhibition and the experimental protocols for related compounds provide a solid foundation for designing preclinical studies. Researchers should carefully consider the available data for other PDE4 inhibitors, such as Roflumilast, when planning their experiments and should conduct appropriate dose-finding studies to establish efficacy and safety in their chosen animal models.
References
- 1. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and investigational phosphodiesterase inhibitors in development for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 9. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Stability of Tofimilast in DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
Tofimilast is a selective phosphodiesterase 4 (PDE4) inhibitor investigated for its anti-inflammatory properties, particularly in the context of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). As with any small molecule compound used in research and drug development, understanding its stability in various solvents is critical for ensuring the accuracy, reproducibility, and validity of experimental results. Improper handling and storage of this compound solutions can lead to degradation, resulting in inaccurate concentration measurements and misleading biological data.
These application notes provide a comprehensive overview of the stability of this compound (using data from the closely related and often cited analog, Roflumilast) in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Detailed protocols for assessing stability and recommendations for best practices in solution preparation and storage are included.
2. This compound/Roflumilast Profile and Solubility
Roflumilast is a benzamide compound and serves as a potent and selective inhibitor of the PDE4 enzyme.[1] It is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[2] The solid form of Roflumilast is a crystalline solid, and as a powder, it is stable for at least four years when stored at -20°C.[2]
The solubility of Roflumilast in common organic solvents is summarized in the table below. This data is essential for preparing stock solutions at appropriate concentrations for various assays.
Table 1: Solubility of Roflumilast in Various Solvents
| Solvent | Solubility (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [2] |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2] |
| Aqueous Buffers | Sparingly soluble (~0.25 mg/mL in 1:3 DMF:PBS pH 7.2) | [2] |
3. Stability of this compound in Solution
3.1. Stability in DMSO
DMSO is the most common solvent for storing small molecule compounds for high-throughput screening and in vitro assays due to its high solvating power and miscibility with aqueous media. However, several factors can affect compound stability in DMSO:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[3][4] Studies have shown that while a majority of compounds remain stable in wet DMSO (e.g., 90% DMSO/10% water) for extended periods at 4°C, a notable percentage can degrade.[3]
-
Storage Temperature: Storing DMSO stock solutions at room temperature is generally not recommended as it can accelerate degradation.[5][6] Long-term storage should be at low temperatures (-20°C or -80°C).
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially lead to compound degradation or precipitation out of solution.[4][7] While one study indicated no significant compound loss after 11 freeze-thaw cycles for a diverse set of compounds, it is a known risk for sensitive molecules.[8]
Recommendations for this compound in DMSO:
-
Preparation: Use high-purity, anhydrous DMSO to prepare stock solutions. A stock solution can be made by dissolving solid this compound in the solvent, which should be purged with an inert gas.[2][9]
-
Storage: For long-term storage, this compound DMSO stock solutions should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.
-
Usage: For experiments, thaw an aliquot and use it to prepare fresh dilutions in the appropriate assay buffer. Avoid storing diluted aqueous solutions for more than one day.[2]
3.2. Stability in Other Solvents
-
Ethanol and DMF: this compound is soluble in ethanol and DMF.[2] These solvents can be used for preparing stock solutions, but they are more volatile than DMSO. Storage recommendations are similar: store in tightly sealed containers at low temperatures.
-
Aqueous Buffers: this compound has very low solubility in water.[10] It is sparingly soluble in aqueous buffers, and solutions are not recommended for storage for more than a single day.[2] Degradation via hydrolysis is a significant risk in aqueous media over extended periods. For assays requiring aqueous conditions, it is best to first dissolve the compound in a solvent like DMSO or DMF and then dilute it into the aqueous buffer immediately before use.[2]
4. Mechanism of Action: PDE4 Inhibition
This compound acts by inhibiting the PDE4 enzyme. This enzyme is responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[1][11] By inhibiting PDE4, this compound increases intracellular cAMP levels.[12] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a broad anti-inflammatory response.[1] This includes the suppression of inflammatory cells and mediators.[1][13]
5. Protocol: Assessing this compound Stability by HPLC-UV
This protocol outlines a method to quantitatively assess the stability of this compound in a chosen solvent over time and under specific storage conditions (e.g., room temperature, 4°C, -20°C).
5.1. Materials and Reagents
-
This compound powder
-
High-purity solvent (e.g., Anhydrous DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
HPLC system with a UV detector and a C18 column
5.2. Experimental Workflow
5.3. Procedure
-
Preparation of this compound Stock Solution (T=0 Sample):
-
Accurately weigh this compound powder and dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Immediately take an aliquot of this fresh stock solution. This will serve as the T=0 reference sample.
-
Prepare an HPLC sample by diluting the T=0 stock solution with mobile phase to a suitable working concentration (e.g., 50 µg/mL).
-
Inject the T=0 sample into the HPLC system to obtain the initial peak area.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple vials for each storage condition (e.g., Room Temperature, 4°C, -20°C).
-
Ensure vials are tightly sealed to prevent solvent evaporation or water absorption.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Prepare HPLC samples by diluting the aged stock solutions to the same working concentration as the T=0 sample.
-
Inject the samples into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm (based on Roflumilast UV/Vis maxima[2])
-
Injection Volume: 10 µL
-
5.4. Data Analysis
-
For each chromatogram, identify and integrate the peak corresponding to this compound.
-
Note the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100
-
Present the results in a table for easy comparison across different storage conditions.
Table 2: Example Data Table for Stability Study
| Time Point | % Remaining (Room Temp) | % Remaining (4°C) | % Remaining (-20°C) |
| 0 hr | 100% | 100% | 100% |
| 24 hr | |||
| 1 week | |||
| 1 month |
The stability of this compound is paramount for reliable experimental outcomes. While it exhibits good solubility in organic solvents like DMSO, ethanol, and DMF, its stability can be compromised by improper storage. Stock solutions in anhydrous DMSO are relatively stable when stored at -20°C or below and protected from moisture and repeated freeze-thaw cycles. Stability in aqueous solutions is poor, and these should be prepared fresh before use. The provided protocol offers a robust framework for researchers to validate the stability of this compound under their specific laboratory conditions, ensuring data integrity in drug discovery and development workflows.
References
- 1. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The PDE4 inhibitor tanimilast shows distinct immunomodulatory properties associated with a type 2 endotype and CD141 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 13. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tofimilast in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofimilast is an inhaled phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] PDE4 is the predominant enzyme responsible for the metabolism of cyclic adenosine monophosphate (cAMP) in key inflammatory cells, including eosinophils, neutrophils, and T-lymphocytes.[3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which subsequently suppresses the activity of these inflammatory cells and reduces the production of pro-inflammatory mediators.[3][5] This mechanism provides a strong rationale for the use of PDE4 inhibitors as anti-inflammatory therapies in asthma.
The development of this compound was discontinued due to insufficient efficacy in Phase II clinical trials.[1][6] Consequently, extensive public data on its application in preclinical asthma models is limited. However, the experimental frameworks and protocols used to evaluate such compounds remain highly relevant. This document provides detailed methodologies for established murine models of allergic asthma and key analytical assays. To illustrate the expected pharmacological effects and provide quantitative benchmarks, data from the well-characterized oral PDE4 inhibitor, Roflumilast, is presented as a representative example.
Mechanism of Action: PDE4 Inhibition Signaling Pathway
PDE4 inhibitors exert their anti-inflammatory effects by preventing the degradation of cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, such as NF-κB. This cascade ultimately leads to a reduction in the expression and release of inflammatory cytokines, chemokines, and other mediators, thereby mitigating the inflammatory response characteristic of asthma.[7]
Caption: PDE4 inhibition by this compound increases cAMP, activating PKA and suppressing inflammatory gene transcription.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is scarce, its in vitro potency has been determined. The tables below summarize the inhibitory concentration of this compound and provide representative in vivo and clinical data for the related PDE4 inhibitor, Roflumilast, to illustrate the expected biological effects.
Table 1: In Vitro Potency of PDE4 Inhibitors
| Compound | Target | IC₅₀ (nM) | Source |
| This compound | PDE4 | 140 | [6][8] |
| Roflumilast | PDE4 | 0.11 - 4.3 | [9][10] |
Table 2: Representative Efficacy Data for the PDE4 Inhibitor Roflumilast in Asthma
| Parameter | Model / Population | Treatment | Effect | Source |
| Late Asthmatic Reaction (LAR) | Mild allergic asthma patients | Roflumilast 500 µg | 43% reduction in maximum % fall in FEV₁ vs. placebo | [11] |
| Sputum Eosinophils | Mild allergic asthma patients | Roflumilast 500 µg (14 days) | Significant inhibition of allergen-induced increase vs. placebo | [12][13] |
| Sputum Neutrophils | Mild allergic asthma patients | Roflumilast 500 µg (14 days) | Significant inhibition of allergen-induced increase vs. placebo | [12][13] |
| Airway Hyperresponsiveness (AHR) | Mild allergic asthma patients | Roflumilast 500 µg (14 days) | Significant attenuation of allergen-induced AHR vs. placebo | [13] |
| FEV₁ Improvement | Mild-to-moderate asthma patients | Roflumilast 500 µg (12 weeks) | 400 mL improvement from baseline | [14] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is the most common model for studying allergic asthma, mimicking key features like eosinophilic inflammation and airway hyperresponsiveness (AHR).[15]
Caption: Experimental workflow for the Ovalbumin (OVA)-induced murine asthma model.
Protocol:
-
Animals: Use 6-8 week old female BALB/c mice.
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection.
-
Prepare the sensitization solution by dissolving 50 µg Ovalbumin (OVA, Grade V) and 1 mg Aluminum Hydroxide (Alum) in 200 µL of sterile Phosphate Buffered Saline (PBS) per mouse.[16]
-
Administer 200 µL of the OVA/Alum solution i.p. to each mouse. Control groups receive PBS with Alum only.
-
-
Drug Administration:
-
Administer this compound (or other test compounds) via the desired route (e.g., intratracheal, intranasal, or oral gavage) starting 1 hour before the first challenge and continuing daily throughout the challenge period.
-
-
Airway Challenge:
-
On Days 28, 29, and 30, challenge the mice with an aerosolized OVA solution.[16]
-
Prepare a 1-2% (w/v) OVA (Grade II) solution in sterile PBS.
-
Place mice in a whole-body plethysmography chamber or an exposure chamber and nebulize the OVA solution for 20-30 minutes. Control groups are challenged with PBS aerosol.
-
-
Endpoint Analysis (24-48 hours after final challenge):
-
Measure Airway Hyperresponsiveness (AHR) to methacholine.
-
Collect Bronchoalveolar Lavage Fluid (BALF) for inflammatory cell counts and cytokine analysis.
-
Harvest lungs for histopathological examination (H&E and PAS staining) and gene expression analysis.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model
This model uses a clinically relevant allergen and is known to induce both eosinophilic and neutrophilic inflammation, which may better reflect some phenotypes of human asthma.[17]
Caption: Experimental workflow for the House Dust Mite (HDM)-induced murine asthma model.
Protocol:
-
Animals: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Sensitization:
-
On Day 0, lightly anesthetize mice (e.g., with isoflurane).
-
Administer 25 µg of House Dust Mite (HDM) extract (Dermatophagoides pteronyssinus or farinae) in 20-50 µL of sterile PBS via intranasal (i.n.) instillation.
-
-
Drug Administration:
-
Administer this compound (or other test compounds) 1 hour prior to each challenge from Day 7 to Day 11.
-
-
Airway Challenge:
-
On Days 7 through 11 (5 consecutive days), challenge the mice with 10-25 µg of HDM extract in 20-50 µL of sterile PBS via the intranasal route. Control groups receive PBS.
-
-
Endpoint Analysis (72 hours after final challenge):
-
Perform endpoint analyses as described for the OVA model (AHR, BALF, and lung tissue analysis).
-
Protocols for Key Assays
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma, measured as an exaggerated bronchoconstrictor response to a stimulus like methacholine. Invasive measurement using a small animal ventilator (e.g., FlexiVent) is considered the gold standard for precision.[18]
Protocol (Invasive):
-
Anesthesia: Anesthetize the mouse with an appropriate agent (e.g., intraperitoneal injection of ketamine/xylazine or pentobarbital).[19]
-
Tracheostomy: Surgically expose the trachea and perform a tracheostomy by inserting a cannula (e.g., 18-gauge metal needle). Secure the cannula in place with a suture.[19]
-
Ventilation: Connect the tracheostomy tube to a computer-controlled small animal ventilator. Ventilate the mouse with a standard tidal volume (e.g., 10 mL/kg) and frequency (e.g., 150 breaths/min).[20]
-
Baseline Measurement: After a stabilization period, measure baseline airway resistance (Rrs) and compliance (Crs).
-
Methacholine Challenge:
-
Data Analysis: Plot the percentage change in Rrs from baseline against the methacholine concentration to generate a dose-response curve.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the lower airways for analysis of inflammation.[21]
Protocol:
-
Euthanasia: Euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation or anesthetic overdose).
-
Trachea Exposure: Dissect the neck to expose the trachea.
-
Cannulation: Make a small incision in the trachea and insert a cannula.
-
Lavage:
-
Instill 0.8-1.0 mL of ice-cold, sterile PBS (optionally containing 0.1 mM EDTA) into the lungs via the cannula using a 1 mL syringe.[22][23]
-
Gently aspirate the fluid back into the syringe. The recovered volume should be >80%.
-
Repeat this wash-and-aspirate cycle 2-3 times, pooling the recovered fluid (BALF) in a tube on ice.[22]
-
-
Cell Pellet Collection: Centrifuge the BALF at 300-400 x g for 10 minutes at 4°C. Discard the supernatant (which can be stored at -80°C for cytokine analysis) and resuspend the cell pellet in 1 mL of PBS or RPMI medium.
-
Total Cell Count: Use a hemocytometer and Trypan Blue exclusion to determine the total number of viable cells.
-
Differential Cell Count:
-
Prepare cytospin slides by centrifuging 50,000-100,000 cells onto a glass slide.[22]
-
Air dry the slides and stain with a Romanowsky-type stain (e.g., Diff-Quik).
-
Count at least 300-500 cells under a microscope and differentiate them into macrophages, eosinophils, neutrophils, and lymphocytes based on morphology.
-
Cytokine Measurement by ELISA
ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the levels of specific cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BALF supernatant.[24][25]
Protocol (General Sandwich ELISA):
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (specific for the target cytokine) diluted in coating buffer. Incubate overnight at 4°C.[26]
-
Washing: Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[26]
-
Sample/Standard Incubation:
-
Wash the plate.
-
Add 100 µL of BALF samples (undiluted or diluted) and recombinant cytokine standards (in a serial dilution) to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL/well of biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[26]
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add 100 µL/well of Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development:
-
Wash the plate thoroughly.
-
Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate until a color change is observed (5-20 minutes).[26]
-
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the cytokine concentrations in the samples.
References
- 1. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Roflumilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. respiratory-therapy.com [respiratory-therapy.com]
- 12. Roflumilast attenuates allergen-induced inflammation in mild asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roflumilast attenuates allergen-induced inflammation in mild asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of roflumilast in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 19. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 23. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.6. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines [bio-protocol.org]
- 25. h-h-c.com [h-h-c.com]
- 26. bdbiosciences.com [bdbiosciences.com]
Tofimilast: Application and Protocols for Use as a Negative Control in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the use of appropriate controls is paramount to ensure the validity and reliability of experimental results. A negative control is a crucial component of any screening assay, providing a baseline to differentiate true positive signals from non-specific effects or experimental artifacts. Tofimilast (formerly CP-325,366), a phosphodiesterase 4 (PDE4) inhibitor whose clinical development was discontinued due to a lack of efficacy, presents an ideal candidate for use as a negative control in drug screening campaigns targeting the PDE4 pathway and related signaling cascades. This document provides detailed application notes and protocols for the utilization of this compound as a negative control.
This compound: A Profile of a Clinically Ineffective PDE4 Inhibitor
This compound was investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] Like other PDE4 inhibitors, its mechanism of action involves the inhibition of the phosphodiesterase 4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent anti-inflammatory effects. However, this compound demonstrated only modest potency and failed to show clinical efficacy in Phase II trials, leading to the cessation of its development.[1] This well-documented lack of clinical effectiveness is the primary rationale for its use as a robust negative control.
Key Characteristics of this compound:
-
Mechanism of Action: Inhibition of phosphodiesterase 4 (PDE4).
-
Reported Potency: General IC50 of 140 nM for PDE4.
-
Clinical Outcome: Discontinued due to lack of efficacy in Phase II clinical trials for asthma and COPD.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a clear basis for its selection as a negative control. For comparison, data for a well-established active PDE4 inhibitor, Roflumilast, are also included.
| Compound | Target | IC50 (nM) | Clinical Trial Outcome (COPD/Asthma) |
| This compound | PDE4 | 140 | Discontinued (Lack of Efficacy) [1] |
| Roflumilast | PDE4B | ~0.8 | Approved for severe COPD |
| PDE4D | ~0.6 |
Signaling Pathway
The following diagram illustrates the canonical PDE4 signaling pathway. This compound, as a PDE4 inhibitor, would be expected to modulate this pathway, but its low potency and lack of clinical efficacy suggest this modulation is insufficient to produce a therapeutic effect in patients.
Experimental Protocols
The following protocols detail the use of this compound as a negative control in common drug screening assays for PDE4 inhibitors.
Protocol 1: Cell-Based cAMP Assay
This protocol describes the use of this compound as a negative control in a cell-based assay to measure cAMP levels, a direct downstream indicator of PDE4 inhibition.
Objective: To establish a baseline for non-efficacious PDE4 inhibition in a cell-based cAMP assay.
Materials:
-
HEK293 cells (or other suitable cell line expressing PDE4)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Active PDE4 inhibitor (e.g., Roflumilast, as a positive control)
-
Forskolin (or other adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates
-
Plate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
Prepare serial dilutions of the positive control (e.g., Roflumilast, from 0.01 nM to 10 µM).
-
Add the diluted compounds to the respective wells. Include wells with vehicle (DMSO) only as a baseline control.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Stimulation: Add Forskolin to all wells (except for unstimulated controls) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized for the specific cell line).
-
cAMP Measurement: After a short incubation with Forskolin (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
The positive control (Roflumilast) should show a dose-dependent increase in cAMP levels.
-
Expected Outcome for this compound: this compound should not produce a significant, dose-dependent increase in cAMP levels within the typical concentration range used for screening. Any minor activity observed should be significantly lower than that of the active positive control, establishing the threshold for a "negative" response.
-
Protocol 2: High-Throughput Screening (HTS) for PDE4 Inhibitors
This protocol outlines the integration of this compound as a negative control in a primary high-throughput screen.
Objective: To differentiate true hits from false positives in a large-scale screen for PDE4 inhibitors.
Materials:
-
Same as Protocol 1, adapted for HTS format (e.g., 384-well or 1536-well plates).
-
Compound library.
-
Automated liquid handling systems.
-
HTS-compatible plate reader.
Workflow Diagram:
References
Application Notes and Protocols: Immunohistochemical Analysis of Tofimilast, a PDE4 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tofimilast is a phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a PDE4 inhibitor, this compound works by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2][3] Increased cAMP levels lead to a broad spectrum of anti-inflammatory effects in various immune cells.[2][3] Although the clinical development of this compound was discontinued, its mechanism of action remains a subject of interest for researchers studying inflammatory pathways.[1][2]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with this compound. This protocol is intended for researchers, scientists, and drug development professionals interested in evaluating the in-situ effects of this compound on specific cellular markers. The following sections describe the mechanism of action, a hypothetical experimental design, a comprehensive IHC protocol, and illustrative data presentation.
Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily expressed in immune cells.[4] It specifically hydrolyzes cAMP, thus downregulating its signaling. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediators and the inhibition of inflammatory cell activity.[2]
References
- 1. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tofimilast solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofimilast. The information addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Disclaimer
This compound is a phosphodiesterase-4 (PDE4) inhibitor whose clinical development was discontinued due to a lack of efficacy[1]. As such, public domain data on its specific physicochemical properties, including solubility, is scarce. The following guidance is based on the known challenges associated with other poorly soluble PDE4 inhibitors, like Roflumilast, and general principles of solubility enhancement for small molecule drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue for researchers?
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. Like many small molecule inhibitors, compounds in this class often exhibit low aqueous solubility. This characteristic can present significant challenges during experiments, leading to:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound when diluting into aqueous buffers or cell culture media.
-
Inaccurate results in in vitro assays due to lower-than-expected compound concentration.
-
Poor absorption and low bioavailability in in vivo studies.
The development of this compound was halted, and while the primary reason cited was lack of efficacy, formulation and delivery challenges related to poor solubility could have been contributing factors[1].
Q2: I am having trouble dissolving this compound. What are the recommended solvents for preparing a stock solution?
For initial solubilization, it is recommended to use a water-miscible organic solvent. While specific data for this compound is not available, data for the structurally related PDE4 inhibitor, Roflumilast, shows it is practically insoluble in water but has good solubility in organic solvents[2]. Researchers should start with small quantities of this compound to test solubility in different solvents before preparing a large stock solution.
Table 1: Solubility Profile of Roflumilast (as a proxy for this compound)
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Practically Insoluble (0.52-0.56 mg/L) | [2] |
| Hexane | Practically Insoluble | [2] |
| Ethanol | Sparingly Soluble | [2] |
| Acetone | Freely Soluble | [2] |
| DMSO | Assumed to be soluble (Common for library compounds) | N/A |
Note: This data is for Roflumilast and should be used as a general guideline for this compound.
Q3: My this compound stock solution (in DMSO) precipitates when added to my aqueous cell culture medium. How can I fix this?
This is a common problem known as "crashing out." The high concentration of the drug in an organic solvent is no longer soluble when diluted into a predominantly aqueous environment. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Increase the Solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous medium is as high as your experiment can tolerate (typically 0.1% to 0.5% for cell-based assays) to help keep the compound in solution.
-
Use a Co-Solvent System: Preparing the stock solution in a mixture of solvents can sometimes improve stability upon dilution[3].
-
Use Surfactants (for non-cellular assays): For biochemical or enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) to the assay buffer can help maintain solubility[4].
-
Sonication: Gentle sonication of the final solution can help re-dissolve small amounts of precipitate and create a more uniform dispersion[4].
Below is a troubleshooting workflow diagram to address precipitation issues.
Q4: What advanced methods can be used to improve the solubility of a compound like this compound for experimental use?
Several formulation strategies can enhance the solubility of poorly soluble drugs for both in vitro and in vivo applications[3][5][6].
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Description | Key Considerations |
|---|---|---|
| pH Adjustment | For ionizable drugs, adjusting the pH of the solution can increase the proportion of the more soluble ionized form[3]. | Requires knowledge of the compound's pKa. May not be suitable for all experimental systems (e.g., cell culture). |
| Co-solvency | Using a mixture of water and a water-miscible organic solvent (co-solvent) can significantly increase the solubility of lipophilic compounds[3]. | The type and concentration of co-solvent must be compatible with the experimental model. |
| Complexation | Encapsulating the drug molecule within a larger molecule, such as a cyclodextrin, can increase its apparent water solubility[3][7]. | Can alter the effective concentration of the free drug available to interact with its target. |
| Solid Dispersions | Dispersing the drug in an amorphous form within an inert carrier can improve its dissolution rate and solubility[3][5]. | Requires specialized preparation techniques like spray-drying or hot-melt extrusion. |
| Particle Size Reduction | Reducing the particle size of the drug (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate[5][8]. | Nanosuspensions may require stabilizers to prevent particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a high-concentration stock solution in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If solids persist, gently warm the vial (e.g., to 37°C) and/or place it in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure all solid material has dissolved completely.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the critical step of diluting the organic stock solution into an aqueous medium while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution. Do not add the highly concentrated stock directly to the final large volume of medium.
-
Step 1 (Intermediate Dilution): Pipette a small volume of the pre-warmed medium into a sterile tube.
-
Step 2 (Adding the Drug): While vortexing the medium gently, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation. For example, to make a 10 µM working solution from a 10 mM stock, you might first make a 1:100 intermediate dilution (to 100 µM) and then a final 1:10 dilution.
-
Step 3 (Final Dilution): Add the freshly made, intermediate-concentration working solution to your final experimental volume (e.g., the rest of the cell culture plate medium).
-
Visually inspect the final medium for any signs of precipitation before adding it to cells. If cloudiness appears, the concentration may be too high for the chosen final solvent percentage.
Mechanism of Action
How does this compound work?
This compound is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that specifically breaks down cyclic adenosine monophosphate (cAMP), a critical intracellular second messenger[9][10]. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory and immune cells[9][11]. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events ultimately suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators like cytokines and chemokines[10][12]. This anti-inflammatory effect is the primary therapeutic goal of PDE4 inhibitors in diseases like COPD and asthma.
References
- 1. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PDE4 inhibitor tanimilast shows distinct immunomodulatory properties associated with a type 2 endotype and CD141 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 12. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Tofimilast in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tofimilast in in vitro assays. The information is designed to assist in mitigating experimental variability and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and reduces the production of inflammatory mediators.
Q2: Which in vitro assays are most suitable for assessing the activity of this compound?
A2: The most common in vitro assays for this compound are:
-
Cytokine Release Assays: Typically using human peripheral blood mononuclear cells (PBMCs) or whole blood stimulated with lipopolysaccharide (LPS) to measure the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.
-
PDE4 Enzyme Activity Assays: Biochemical assays that directly measure the inhibition of purified recombinant PDE4 enzyme activity.
-
cAMP Measurement Assays: Cell-based assays to quantify the increase in intracellular cAMP levels in response to this compound treatment.
Q3: I am observing high variability in my IC50 values for this compound in a cytokine release assay. What are the potential causes?
A3: High variability in IC50 values is a common issue and can stem from several factors:
-
Cell Viability and Density: Ensure consistent cell viability (>95%) and accurate cell seeding density across experiments.
-
PBMC Donor Variability: PBMCs from different donors can exhibit varied responses to LPS stimulation and this compound treatment. It is advisable to use PBMCs from multiple donors to get a more robust dataset.
-
LPS Potency: The activity of LPS can vary between lots. It is recommended to test each new lot of LPS to determine the optimal concentration for stimulation.
-
Inconsistent Incubation Times: Adhere strictly to the pre-incubation time with this compound and the stimulation time with LPS.
-
Reagent Preparation: Ensure all reagents, including this compound dilutions, are prepared freshly for each experiment.
Q4: My cytokine release assay shows a high background signal in the unstimulated control wells. What could be the reason?
A4: High background cytokine levels can be due to:
-
Contamination: Check for endotoxin contamination in your cell culture reagents and plasticware.
-
Cell Stress: Rough handling of cells during isolation and plating can lead to spontaneous activation and cytokine release.
-
Pre-activated Cells: The health status of the blood donor can influence the baseline activation state of PBMCs.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytokine Release Assay
| Potential Cause | Recommended Solution |
| Cell Quality and Handling | Use freshly isolated PBMCs with high viability. Handle cells gently to avoid activation. Standardize cell counting and seeding procedures. |
| Reagent Variability | Qualify new lots of LPS and serum. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Assay Protocol Execution | Ensure precise and consistent timing for all incubation steps. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences across the plate. |
| Data Analysis | Use a consistent curve-fitting model for IC50 determination. Ensure that the top and bottom plateaus of the dose-response curve are well-defined. |
Issue 2: Low Signal-to-Background Ratio in PDE4 Enzyme Activity Assay
| Potential Cause | Recommended Solution |
| Low Enzyme Activity | Verify the activity of the PDE4 enzyme stock. Ensure proper storage conditions (-80°C). |
| Suboptimal Substrate Concentration | The concentration of cAMP should be at or below the Km for the enzyme to ensure sensitivity to inhibition. |
| Incorrect Buffer Composition | Ensure the assay buffer contains the necessary co-factors (e.g., Mg2+) and has the correct pH. |
| Inhibitor Precipitation | Check the solubility of this compound in the final assay buffer. The presence of DMSO should be kept consistent across all wells and should not exceed a concentration that affects enzyme activity. |
Experimental Protocols
Protocol 1: this compound Inhibition of LPS-Induced TNF-α Release from PBMCs
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Assay Procedure:
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a working solution of LPS (from E. coli) in complete RPMI-1640 medium.
-
Add LPS to the wells to a final concentration of 100 ng/mL (this may need optimization).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Measurement of TNF-α:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the TNF-α concentration using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated control.
-
Plot the percentage inhibition against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).
Protocol 2: PDE4 Enzyme Activity Assay
1. Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Prepare a solution of purified recombinant human PDE4 enzyme in assay buffer.
-
Prepare a solution of cAMP substrate (e.g., [3H]-cAMP) in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing a fixed percentage of DMSO.
2. Assay Procedure:
-
In a 96-well plate, add the this compound dilutions.
-
Add the PDE4 enzyme solution to all wells except the negative control.
-
Initiate the enzymatic reaction by adding the cAMP substrate solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
3. Termination and Detection:
-
Terminate the reaction according to the specific detection method being used (e.g., by adding a stop reagent or by heat inactivation).
-
The amount of product (AMP) formed is quantified. For radio-labeled assays, this involves separation of the product from the substrate followed by scintillation counting. For fluorescence-based assays, a specific detection reagent is added.
4. Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each this compound concentration.
-
Determine the IC50 value as described for the cytokine release assay.
Data Presentation
Table 1: Representative IC50 Values for PDE4 Inhibitors in a Human Whole Blood Assay (LPS-stimulated TNF-α release)
| Compound | IC50 (nM) for TNF-α Release |
| Roflumilast | 1.8 |
| Cilomilast | 100 |
| Rolipram | 200 |
| This compound (Expected Range) | 1 - 10 |
Note: These are representative values from the literature for similar compounds and should be used as a general guide. Actual IC50 values for this compound should be determined empirically.
Table 2: Recommended Optimization Parameters for In Vitro Assays
| Parameter | Cytokine Release Assay (PBMCs) | PDE4 Enzyme Activity Assay |
| Cell/Enzyme Concentration | 1-2 x 10^5 cells/well | 0.1 - 1 ng/well (enzyme-dependent) |
| Stimulant Concentration (LPS) | 10 - 100 ng/mL | N/A |
| Substrate Concentration (cAMP) | N/A | At or below Km (e.g., 100-500 nM) |
| This compound Pre-incubation Time | 30 - 60 minutes | 15 - 30 minutes |
| Stimulation/Reaction Time | 18 - 24 hours | 15 - 60 minutes |
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and suppressing pro-inflammatory signaling.
Caption: Workflow for a this compound cytokine release assay.
Caption: Decision tree for troubleshooting high IC50 variability.
Preventing Tofimilast degradation in experimental setups
Disclaimer: The development of Tofimilast was discontinued, and as a result, publicly available data on its specific degradation pathways and stability is limited. The following information is largely based on data from Roflumilast, a structurally similar phosphodiesterase-4 (PDE4) inhibitor, and should be considered as a predictive guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CP-325,366) is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).
Q2: Why is preventing degradation of this compound important in my experiments?
Degradation of this compound can lead to a loss of its biological activity, resulting in inaccurate and unreliable experimental data. The formation of degradation products can also introduce confounding variables into your assays, potentially leading to misinterpretation of results. Ensuring the stability of this compound is crucial for obtaining reproducible and valid scientific outcomes.
Q3: What are the likely conditions that can cause this compound to degrade?
Based on studies of the related compound Roflumilast, this compound is likely susceptible to degradation under the following conditions:
-
Acidic and alkaline hydrolysis: Exposure to strong acids or bases can lead to the breakdown of the molecule.
-
Oxidation: The presence of oxidizing agents can cause chemical modification and degradation.
-
This compound is predicted to be relatively stable under neutral, thermal (heat), and photolytic (light) stress when in solid form. However, stability in solution under these conditions may vary.
Q4: How should I store this compound?
To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For short-term storage of stock solutions, refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is advisable to prevent repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in an aqueous buffer over time. | Hydrolysis: The buffer pH may be too acidic or alkaline, causing hydrolytic degradation. | - Ensure the buffer pH is maintained within a neutral range (pH 6-8).- Prepare fresh solutions before each experiment.- If the experiment requires acidic or basic conditions, minimize the exposure time of this compound to these conditions. |
| Inconsistent results between experimental repeats. | Oxidative degradation: The experimental medium may contain oxidizing agents, or the solution may be degrading due to exposure to air over time. | - Use freshly de-gassed or antioxidant-containing buffers where appropriate.- Prepare fresh this compound solutions for each experiment.- Minimize the headspace in storage vials to reduce contact with air. |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility: this compound, like many small molecule inhibitors, may have limited solubility in purely aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into your aqueous experimental medium.- Ensure the final concentration of the organic solvent in your assay is low and does not affect the experimental outcome. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | - Perform a forced degradation study to identify potential degradation products and their retention times.- Adjust analytical methods to ensure separation of the parent this compound peak from any degradation product peaks. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container.
-
Weigh out the desired amount of this compound in a sterile environment.
-
Dissolve the this compound powder in the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and prevent contamination.
-
Store the aliquots at -20 °C or -80 °C for long-term storage.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Water bath or incubator
-
UV lamp (e.g., 254 nm)
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, including a non-degraded control, by a suitable analytical method like HPLC or LC-MS to assess the extent of degradation and identify any new peaks corresponding to degradation products.
Data Presentation
Table 1: Predicted Stability of this compound Under Forced Degradation Conditions (Based on Roflumilast Data)
| Condition | Reagents | Temperature | Duration | Predicted Outcome |
| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 hours | Significant Degradation |
| Alkaline Hydrolysis | 0.1 M NaOH | 80 °C | 24 hours | Significant Degradation |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 24 hours | Significant Degradation |
| Thermal Degradation | None | 80 °C | 24 hours | Stable |
| Photolytic Degradation | None | Room Temp | 75 hours | Stable |
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.
Caption: A typical experimental workflow involving this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
Tofimilast Cytotoxicity Assessment: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic potential of Tofimilast, a phosphodiesterase 4 (PDE4) inhibitor. Given that the clinical development of this compound was discontinued due to lack of efficacy, direct cytotoxicity data is scarce.[1][2] This guide leverages data from related, well-studied PDE4 inhibitors like Roflumilast to provide a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other PDE4 inhibitors?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the drug increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and signaling pathways involved in inflammation and cell proliferation, such as NF-κB.
Q2: What are the expected cytotoxic or cytoprotective effects of this compound?
A2: The effect of PDE4 inhibition can be context-dependent.
-
Anti-proliferative/Pro-apoptotic in Cancer Cells: In several cancer cell lines, increased cAMP levels have been shown to inhibit proliferation and induce apoptosis. For example, the PDE4 inhibitor Roflumilast has been observed to reduce proliferation and induce cell cycle arrest and apoptosis in ovarian cancer cells (OVCAR3 and SKOV3).[3] Other PDE4 inhibitors have demonstrated anti-proliferative effects in lung adenocarcinoma (A549) and prostate cancer cells.[4][5]
-
Cytoprotective in Normal Cells: In non-cancerous cells under stress, PDE4 inhibitors can have a protective effect. For instance, Roflumilast protected bronchial epithelial cells (Beas-2B) from cell death induced by cigarette smoke extract.[6][7] This is often linked to the anti-inflammatory effects of elevated cAMP.
Q3: Which cell lines should I use for my experiments?
A3: The choice of cell line should be guided by your research question.
-
Respiratory Diseases: For studying effects relevant to COPD or asthma, human bronchial epithelial cells (e.g., Beas-2B) or lung adenocarcinoma cells (e.g., A549) are commonly used.[4][6]
-
Cancer Research: To investigate anti-cancer properties, select cell lines relevant to the cancer type of interest. Ovarian cancer lines (OVCAR3, SKOV3)[3] and prostate cancer cell lines have shown sensitivity to PDE4 inhibitors.[5]
-
Inflammation Studies: Macrophage cell lines like RAW 264.7 are suitable for assessing the anti-inflammatory effects of the compound.[8]
Q4: Which cytotoxicity assays are most appropriate for assessing this compound's effects?
A4: A multi-assay approach is recommended to get a comprehensive view.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9] It is a good starting point for screening a range of concentrations.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell lysis or necrosis.[10][11]
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, methods like Annexin V/PI staining followed by flow cytometry or assays that measure caspase-3/8 activity are recommended.[3][6]
Troubleshooting Guide
Q1: My MTT assay results are highly variable between replicate wells. What could be the cause?
A1: Variability in MTT assays often stems from inconsistent cell seeding, uneven formazan crystal dissolution, or microbial contamination.
-
Check Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that you are using a consistent volume and technique for each well.
-
Ensure Complete Solubilization: After adding the solubilization buffer (e.g., DMSO or SDS-HCl), mix thoroughly by gentle pipetting or shaking on an orbital shaker to ensure all formazan crystals are dissolved.
-
Screen for Contamination: Visually inspect plates for signs of contamination. Contaminants can metabolize MTT, leading to false-positive signals.
Q2: I am not observing any cytotoxicity even at high concentrations of the PDE4 inhibitor. Why might this be?
A2: This could be due to the specific cell line's resistance, the compound's stability, or the assay's endpoint.
-
Cell Line Resistance: Some cell lines may have low expression of PDE4 or have redundant signaling pathways that compensate for its inhibition. Consider testing a different, potentially more sensitive, cell line.
-
Compound Stability: Ensure the compound is properly dissolved and stable in your culture medium for the duration of the experiment.
-
Time Point: The cytotoxic effects may require a longer incubation period. Consider running a time-course experiment (e.g., 24, 48, and 72 hours). For example, studies with Roflumilast in ovarian cancer cells showed effects after 48 hours.[3]
Q3: The LDH assay shows high background levels in my control wells. What should I do?
A3: High background LDH can be caused by serum in the media, excessive handling of cells, or inherent cell fragility.
-
Serum LDH: Phenol red and serum in the culture medium can interfere with the LDH assay. It is recommended to use serum-free medium for the final incubation step before collecting the supernatant for the assay.
-
Minimize Cell Stress: Handle cells gently during media changes and treatment application to avoid mechanically induced cell lysis.
-
Check Spontaneous Release: Always include a "spontaneous release" control (untreated cells) to determine the baseline level of LDH release from your specific cell type. The experimental release should be significantly higher than this baseline.
Quantitative Data Summary
The following table summarizes quantitative data from studies on various PDE4 inhibitors to provide an example of expected effective concentrations. Note that these are not for this compound directly but serve as a reference for experimental planning.
| Compound | Cell Line | Assay Type | Endpoint | Effective Concentration / IC50 | Citation |
| Roflumilast | OVCAR3, SKOV3 | CCK-8, Flow Cytometry | Apoptosis, Cell Cycle Arrest | ~15 µM | [3] |
| Roflumilast | RAW 264.7 | ELISA | Reduction of inflammatory cytokines | 10 nM - 100 nM | [8][12] |
| Roflumilast | Beas-2B | MTT, LDH | Protection from CSE-induced death | 5 µM | [6] |
| NCS 613 | A549 | [3H]-Thymidine | Anti-proliferation | IC50 = 8.5 µM | [4] |
| Rolipram | A549 | Colony Formation | Reduced proliferation under hypoxia | 10 µM - 50 µM | [13] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS, sterile filtered).
-
Serum-free cell culture medium.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9][14]
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
LDH Release Assay for Cytotoxicity
This protocol measures LDH released into the culture supernatant.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye).
-
96-well flat-bottom plates.
-
Lysis buffer (often provided in kits, or 1% Triton X-100).
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). The final volume in each well should be at least 150 µL.
-
Prepare Controls:
-
Spontaneous Release: Untreated cells (vehicle control).
-
Maximum Release: Untreated cells lysed by adding 10 µL of lysis buffer 45 minutes before the end of incubation.[15]
-
Background: Medium-only control.
-
-
Collect Supernatant: After incubation, centrifuge the plate at 300-500 x g for 5 minutes to pellet any detached cells.
-
Transfer to Assay Plate: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][15]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA.
Caption: Experimental workflow for this compound cytotoxicity assessment.
References
- 1. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4D Inhibitors Limit Prostate Cancer Growth Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Phosphodiesterase 4 Inhibitor Roflumilast Protects against Cigarette Smoke Extract-Induced Mitophagy-Dependent Cell Death in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phosphodiesterase 4 Inhibitor Roflumilast Protects against Cigarette Smoke Extract-Induced Mitophagy-Dependent Cell Death in Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. cellbiologics.com [cellbiologics.com]
Validation & Comparative
A Head-to-Head Comparison of Tofimilast and Tanimilast for Asthma Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two phosphodiesterase-4 (PDE4) inhibitors, Tofimilast and Tanimilast, in the context of asthma research. This document summarizes their mechanisms of action, preclinical and clinical findings, and provides detailed experimental methodologies for key assays.
Executive Summary
Tanimilast and this compound are both small molecule inhibitors of phosphodiesterase-4 (PDE4), an enzyme critical in the inflammatory cascade associated with asthma. By inhibiting PDE4, these compounds increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a reduction in the production of pro-inflammatory mediators. However, their development trajectories and reported efficacy diverge significantly. Tanimilast is a highly potent, inhaled PDE4 inhibitor currently in late-stage clinical development for respiratory diseases, including asthma. In contrast, this compound, a less potent compound, has had its development discontinued due to a lack of efficacy in Phase II clinical trials. This guide will delve into the available data to provide a clear comparison for research and development decisions.
Mechanism of Action: PDE4 Inhibition
Both this compound and Tanimilast exert their therapeutic effects by inhibiting the PDE4 enzyme. PDE4 is predominantly found in inflammatory cells, such as eosinophils, neutrophils, and lymphocytes, which play a crucial role in the pathophysiology of asthma. The inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation results in the phosphorylation and subsequent downregulation of various pro-inflammatory transcription factors and mediators, ultimately leading to reduced airway inflammation and smooth muscle relaxation.
Figure 1: PDE4 Inhibition Signaling Pathway.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and Tanimilast, highlighting the significant difference in their potency and clinical development status.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Source |
| This compound | PDE4 | 140 | [1] |
| Tanimilast | PDE4 | 0.026 | [2] |
Table 2: Preclinical Efficacy in Asthma Models
| Compound | Animal Model | Key Findings | Source |
| This compound | Data not publicly available | Development discontinued due to lack of efficacy in clinical trials. | [1] |
| Tanimilast | House Dust Mite (HDM)-induced murine asthma model | Dose-dependent reduction in bronchoalveolar lavage fluid (BALF) eosinophils and pro-inflammatory cytokines (Th1, Th2, and Th17). | [1] |
Table 3: Clinical Development Status in Asthma
| Compound | Highest Completed Phase | Outcome | Source |
| This compound | Phase II | Failed to demonstrate efficacy. Development discontinued. | [1] |
| Tanimilast | Phase II (Ongoing) | TANGO trial (NCT06029595) is currently evaluating the efficacy and safety in patients with uncontrolled asthma. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Tanimilast.
PDE4 Inhibition Assay (Fluorescence Polarization)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE4 enzyme.
Figure 2: Workflow for a PDE4 Inhibition Assay.
Methodology:
-
Reagent Preparation: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and assay buffer are prepared. Test compounds (this compound or Tanimilast) are serially diluted to a range of concentrations.
-
Compound Dispensing: The diluted compounds and controls (e.g., a known PDE4 inhibitor and a vehicle control) are dispensed into a microplate.
-
Enzyme Addition: A solution containing the PDE4 enzyme is added to each well.
-
Incubation: The plate is incubated to allow the compounds to interact with the enzyme.
-
Substrate Addition: The fluorescently labeled cAMP substrate is added to initiate the enzymatic reaction.
-
Reaction Incubation: The plate is incubated to allow the PDE4 enzyme to hydrolyze the cAMP substrate.
-
Detection: A detection reagent, often an antibody or binding protein specific to the hydrolyzed product (AMP) coupled to a larger molecule (e.g., beads), is added. This binding event is what will be measured by fluorescence polarization.
-
Final Incubation: The plate is incubated to allow the detection reagent to bind to the product.
-
Fluorescence Polarization Reading: The fluorescence polarization of each well is measured using a plate reader. A low polarization signal indicates that the fluorescent substrate remains intact (inhibition of PDE4), while a high polarization signal indicates hydrolysis of the substrate.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
In Vitro Anti-Inflammatory Assay: LPS-Stimulated TNF-α Release from PBMCs
This assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds (this compound or Tanimilast) or a vehicle control.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and TNF-α production.
-
Incubation: The cell cultures are incubated for a specific period to allow for cytokine production and release into the supernatant.
-
Supernatant Collection: The cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each compound concentration relative to the vehicle control, and the IC50 value is determined.[2][6]
In Vivo Murine Model of Allergic Asthma
The ovalbumin (OVA)-induced allergic asthma model is a commonly used preclinical model to evaluate the efficacy of anti-asthma therapeutics.
Figure 3: Workflow for an Ovalbumin-Induced Asthma Model.
Methodology:
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA, an egg-white protein, typically mixed with an adjuvant like aluminum hydroxide (alum) to enhance the immune response. This is usually done on multiple days (e.g., day 0 and day 14).
-
Challenge: After the sensitization period, the mice are challenged with aerosolized OVA on several consecutive days to induce an asthmatic phenotype.
-
Treatment: During the challenge phase, mice are treated with the test compounds (this compound or Tanimilast) or a vehicle control, often via the desired clinical route of administration (e.g., inhalation).
-
Assessment: Following the final challenge and treatment, various parameters are assessed:
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils) and the levels of various cytokines and chemokines.
-
Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess the degree of airway inflammation and remodeling.[7][8][9]
-
Discussion and Conclusion
The available data clearly positions Tanimilast as a significantly more promising candidate for asthma therapy than this compound. Its picomolar potency against PDE4 translates to robust anti-inflammatory effects in preclinical models of asthma. The ongoing Phase II clinical trial will provide crucial data on its efficacy and safety in patients with uncontrolled asthma.
The discontinuation of this compound's development due to a lack of efficacy underscores the importance of high potency for inhaled PDE4 inhibitors. While both compounds share the same mechanism of action, the substantial difference in their inhibitory activity likely accounts for their divergent clinical outcomes.
For researchers in the field, Tanimilast represents a benchmark for a potent, next-generation inhaled PDE4 inhibitor. Further investigation into its long-term efficacy, safety profile, and potential for combination therapies will be critical in defining its role in the future of asthma management. The story of this compound, on the other hand, serves as a valuable case study in the challenges of drug development and the stringent requirements for demonstrating clinical benefit.
References
- 1. S125 Anti-inflammatory effects of tanimilast in two murine house dust mite (HDM)-driven models of asthma | Thorax [thorax.bmj.com]
- 2. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EAACI position paper on the clinical use of the bronchial allergen challenge: Unmet needs and research priorities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
Efficacy of Tofimilast compared to other discontinued PDE4 inhibitors
An Objective Comparison of Tofimilast and Other Discontinued Phosphodiesterase-4 Inhibitors for Inflammatory Diseases
This guide provides a comprehensive comparison of the efficacy of this compound with other discontinued phosphodiesterase-4 (PDE4) inhibitors, including Cilomilast, Tetomilast, and Lirimilast (GSK256066). The approved and clinically utilized PDE4 inhibitor, Roflumilast, is included as a benchmark for efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and challenges of targeting the PDE4 enzyme for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and Inflammatory Bowel Disease (IBD).
Introduction to PDE4 Inhibitors
Phosphodiesterase-4 is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells. It hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates the activity of various inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators and reduces inflammatory cell activity.[1][2] This mechanism of action has made PDE4 an attractive target for the development of novel anti-inflammatory therapies. However, the clinical development of many PDE4 inhibitors has been hampered by a narrow therapeutic window, with dose-limiting side effects such as nausea, diarrhea, and headache often occurring at or near therapeutically effective doses.[3]
Comparative Efficacy of PDE4 Inhibitors
The following table summarizes the key efficacy data for this compound and other selected PDE4 inhibitors. The data is compiled from various preclinical and clinical studies.
| Inhibitor | Chemical Name | Developer | Therapeutic Area(s) | In Vitro Potency (IC50) | Key Clinical Efficacy Findings | Reason for Discontinuation |
| This compound | CP-325,366 | Pfizer | Asthma, COPD | 1.6 nM[4] | Failed to demonstrate efficacy in Phase II clinical trials for asthma and COPD.[5] | Poor efficacy.[5] |
| Cilomilast | SB-207499 (Ariflo) | GlaxoSmithKline | COPD | 74 nM[4] | Phase III trials showed modest improvements in FEV1 (24-44 mL treatment difference vs. placebo) but did not consistently meet primary endpoints for quality of life (SGRQ score).[6] No significant effect on exacerbation rates was observed in a dedicated study.[6] | Inconsistent efficacy and gastrointestinal side effects.[1] |
| Tetomilast | OPC-6535 | Otsuka | Inflammatory Bowel Disease (IBD) | Not specified | Phase II trial in ulcerative colitis did not meet its primary endpoint for clinical improvement.[7] A Phase III study also showed no significant difference from placebo.[8] | Lack of significant clinical efficacy.[7][8] |
| Lirimilast | GSK256066 | GlaxoSmithKline | Asthma, COPD | 3.2 pM[4] | Showed a protective effect on early and late asthmatic responses in a randomized, double-blind study.[9] A Phase IIa study in COPD showed an increase in post-bronchodilator FEV1 with low incidence of gastrointestinal side effects.[10] | Development was discontinued for undisclosed reasons. |
| Roflumilast | BY-217 (Daliresp/Daxas) | Takeda/AstraZeneca | COPD | 390 pM[4] | Approved for severe COPD. Consistently improves pre- and post-bronchodilator FEV1 (by ~50-80 mL) and reduces the rate of moderate to severe exacerbations by 15-20%.[11][12][13] | N/A (Approved for clinical use) |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and research methodologies, the following diagrams have been generated using Graphviz.
PDE4 Signaling Pathway in Inflammatory Cells
Caption: PDE4 signaling cascade in inflammatory cells.
Generalized Experimental Workflow for a Phase III COPD Clinical Trial
Caption: Typical workflow for a PDE4 inhibitor clinical trial.
Logical Relationship of PDE4 Inhibitor Development Outcomes
Caption: PDE4 inhibitor clinical development pathway.
Experimental Protocols
Detailed, step-by-step protocols for the specific clinical trials of discontinued PDE4 inhibitors are often proprietary and not fully available in the public domain. However, based on published literature, a generalized protocol for a typical Phase III clinical trial evaluating a PDE4 inhibitor in patients with COPD is outlined below.
Objective: To evaluate the efficacy and safety of an oral PDE4 inhibitor compared to placebo in patients with severe COPD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria:
-
Male and female patients aged 40 years and older.
-
A diagnosis of COPD with a post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) of less than 50% of the predicted value.
-
A history of at least one moderate to severe COPD exacerbation in the 12 months prior to enrollment.
-
Current or former smoker with a smoking history of at least 10 pack-years.
-
-
Exclusion Criteria:
-
A diagnosis of asthma.
-
Clinically significant bronchiectasis.
-
Requirement for long-term oxygen therapy.
-
Treatment:
-
Patients are randomized in a 1:1 ratio to receive either the investigational PDE4 inhibitor (e.g., 500 mcg) or a matching placebo, taken orally once daily for a period of 52 weeks.
-
All patients are permitted to continue their standard background COPD therapy, which may include long-acting beta-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and inhaled corticosteroids (ICS).
Assessments:
-
Primary Endpoints:
-
The rate of moderate or severe COPD exacerbations per patient per year. A moderate exacerbation is defined as one requiring treatment with systemic corticosteroids, and a severe exacerbation is one resulting in hospitalization or death.
-
The change from baseline in pre-bronchodilator FEV1 at the end of the treatment period.
-
-
Secondary Endpoints:
-
Change from baseline in the total score of the St. George's Respiratory Questionnaire (SGRQ), a measure of health-related quality of life.
-
Time to the first moderate or severe exacerbation.
-
Safety and tolerability, assessed by monitoring adverse events, vital signs, and clinical laboratory tests.
-
Statistical Analysis:
-
The primary efficacy endpoints are analyzed using appropriate statistical models, such as a Poisson regression for the rate of exacerbations and an analysis of covariance (ANCOVA) for the change in FEV1.
-
The intent-to-treat population, including all randomized patients who received at least one dose of the study drug, is the primary analysis population.
Conclusion
The development of PDE4 inhibitors has been a journey of both promise and setbacks. While the mechanism of action is well-validated, achieving a therapeutic window that balances efficacy with tolerability has proven to be a significant challenge. This compound, like several other discontinued PDE4 inhibitors, failed to demonstrate sufficient clinical efficacy to warrant further development. In contrast, Roflumilast, despite its associated side effects, has shown a consistent and clinically meaningful benefit in a specific sub-population of patients with severe COPD, leading to its regulatory approval.
The comparative data presented in this guide highlights the subtle differences in potency and clinical outcomes that can determine the success or failure of a drug candidate. For researchers and drug developers, the lessons learned from the discontinued PDE4 inhibitors underscore the importance of optimizing selectivity for PDE4 subtypes and potentially exploring novel delivery methods, such as inhalation, to maximize local anti-inflammatory effects in the lungs while minimizing systemic side effects. Future research in this area will likely focus on developing second-generation PDE4 inhibitors with improved therapeutic indices.
References
- 1. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current insights on clinical efficacy of roflumilast for treatment of COPD, asthma and ACOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 11. Roflumilast Cut Exacerbation Rate in COPD | MDedge Internal Medicine [mdedge9-ma1.mdedge.com]
- 12. Potential treatment benefits and safety of roflumilast in COPD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tofimilast's Anti-Inflammatory Mechanism: A Comparative Guide to Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Tofimilast, a selective phosphodiesterase 4 (PDE4) inhibitor, with the genetic knockout of its primary target, PDE4B. By examining experimental data from both approaches, we can validate the mechanism of action of this compound and underscore the utility of genetic models in drug development.
Executive Summary
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, suppresses the production of pro-inflammatory mediators. Genetic knockout of the Pde4b gene in animal models offers a powerful tool to mimic the targeted inhibition of this specific PDE4 subtype, thereby validating the on-target effects of drugs like this compound. This guide presents a comparative analysis of data from studies utilizing this compound (and its close analogue, Roflumilast) and PDE4B knockout models, demonstrating a convergence of outcomes that strongly supports the proposed mechanism of action.
Data Presentation: this compound vs. PDE4B Knockout
The following table summarizes the quantitative effects of PDE4 inhibition through pharmacological means (this compound/Roflumilast) and genetic knockout on key inflammatory cytokines. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in the same experimental model are limited. Roflumilast data is included as a close surrogate for this compound, given their shared mechanism as selective PDE4 inhibitors.
| Parameter | Pharmacological Inhibition (this compound/Roflumilast) | Genetic Knockout (PDE4B-/-) | Key Findings & Citations |
| TNF-α Production | Dose-dependent inhibition. Roflumilast IC50: ~0.8 nM.[1] FCPR03 (a novel PDE4 inhibitor) IC50: 47 nM for PDE4D.[2] | ~90% reduction in LPS-induced TNF-α production in leukocytes.[3][4] | Both pharmacological inhibition and genetic knockout of PDE4B lead to a significant reduction in TNF-α, a key pro-inflammatory cytokine. |
| IL-6 Production | Roflumilast significantly suppressed IL-6 expression in a smoking-induced mouse model.[5] A novel PDE4 degrader, 9m, suppressed IL-6 secretion in LPS-stimulated Raw264.7 cells (IC50 = 53.79 μM).[6] | PDE4B knockout can down-regulate the release of inflammatory cytokines, including IL-6, in an ALI mouse model. | Both approaches demonstrate a clear inhibitory effect on IL-6 production, another critical inflammatory mediator. |
| IL-8 (CXCL8) Production | Roflumilast did not alter CXCL8 release from human lung macrophages.[7] However, another study showed lower serum IL-8 was associated with a better response to the PDE4 inhibitor tanimilast.[5] | PDE4B knockout can down-regulate the release of inflammatory cytokines in an ALI mouse model. | The effect on IL-8 appears to be more complex and may be context-dependent for both pharmacological and genetic interventions. |
| Other Inflammatory Markers | Roflumilast reduced the release of CCL2, CCL3, CCL4, and CXCL10 from human lung macrophages.[7] | PDE4B deletion suppressed myeloid cell recruitment and inflammation in a myocardial ischemia-reperfusion injury model.[8] | Inhibition of the PDE4B pathway broadly impacts multiple inflammatory mediators and cell trafficking. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for validating a PDE4 inhibitor using a knockout model.
Caption: PDE4 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for In Vivo Validation.
Experimental Protocols
LPS-Induced Endotoxemia Model in Mice
This in vivo model is commonly used to assess the anti-inflammatory effects of PDE4 inhibitors.
-
Animals: Wild-type and PDE4B knockout mice (e.g., C57BL/6 background) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with standard housing conditions.
-
Drug Administration: this compound (or a vehicle control) is administered to the wild-type mice, typically via oral gavage or intraperitoneal (i.p.) injection, at a predetermined time before the inflammatory challenge.
-
Inflammatory Challenge: Mice are challenged with an i.p. injection of lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/ml) to induce a systemic inflammatory response.[4]
-
Sample Collection: At a specified time point after LPS challenge (e.g., 8 hours), blood is collected via cardiac puncture for plasma separation.[4]
-
Cytokine Analysis: Plasma levels of TNF-α, IL-6, and other cytokines are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
Bronchoalveolar Lavage (BAL) for Lung Inflammation Models
This protocol is used to assess inflammation specifically in the lungs.
-
Inflammatory Challenge: Following drug or vehicle administration, mice are challenged with LPS, often via intratracheal (i.t.) instillation, to induce lung-specific inflammation.
-
Euthanasia and Tracheal Cannulation: At the experimental endpoint, mice are euthanized, and the trachea is surgically exposed and cannulated.
-
Lavage Procedure: The lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) (e.g., 1 mL) instilled and withdrawn through the tracheal cannula. This process is often repeated multiple times.
-
BAL Fluid (BALF) Processing: The collected BALF is centrifuged to pellet the cells. The supernatant is stored at -80°C for cytokine analysis.[9]
-
Cell Analysis: The cell pellet is resuspended, and total and differential cell counts are performed using a hemocytometer and cytospin preparations with staining (e.g., Diff-Quik) or by flow cytometry to identify neutrophils, macrophages, and lymphocytes.[9]
-
Cytokine Measurement: Cytokine levels in the BALF supernatant are measured by ELISA or multiplex assays.[9][10]
Conclusion
The convergence of data from studies using this compound (and other selective PDE4 inhibitors) and PDE4B knockout mouse models provides compelling evidence for the on-target mechanism of action of this class of drugs. Both pharmacological inhibition and genetic ablation of PDE4B result in a significant reduction of key pro-inflammatory cytokines, validating PDE4B as a critical therapeutic target for inflammatory diseases. The use of genetic knockout models remains an indispensable tool in the preclinical validation of novel therapeutics, offering a clear and definitive way to dissect the contribution of a specific molecular target to the overall pharmacological effect.
References
- 1. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates Lipopolysaccharide-Induced Depressive-Like Behaviors in Mice: Involvement of p38 and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of the cyclic nucleotide phosphodiesterase PDE4B is essential for LPS-activated TNF-α responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
Tofimilast and Cilomilast: A Comparative Analysis of PDE4 Subtype Selectivity
In the landscape of therapeutic development for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), these inhibitors modulate inflammatory responses. However, the PDE4 enzyme family is comprised of four distinct subtypes—PDE4A, PDE4B, PDE4C, and PDE4D—which are differentially expressed in various tissues and cell types. The clinical efficacy and side-effect profiles of PDE4 inhibitors are intrinsically linked to their selectivity for these subtypes. This guide provides a detailed comparison of two such inhibitors, Tofimilast and Cilomilast, with a focus on their differential PDE4 subtype selectivity, supported by available experimental data.
Quantitative Comparison of PDE4 Subtype Inhibition
The inhibitory potency of this compound and Cilomilast against PDE4 subtypes is a key determinant of their pharmacological profiles. While extensive data is available for Cilomilast, specific inhibitory concentrations (IC50) for this compound against individual PDE4 subtypes are not as readily available in the public domain. The following table summarizes the available quantitative data.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Overall PDE4 (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | 140[1] |
| Cilomilast | ~110-610 | 25, 240[2][3] | ~110-610 | 11, 61[2][3] | 120[2] |
*Estimated based on reports of Cilomilast being approximately 10-fold more selective for PDE4D over PDE4A, PDE4B, and PDE4C.
Cilomilast demonstrates a notable selectivity for the PDE4D subtype.[4] Some studies indicate that Cilomilast is approximately 10-fold more selective for PDE4D compared to the other subtypes.[4] This preference for PDE4D is significant, as this subtype is highly expressed in pro-inflammatory and immune cells.[2] In contrast, this compound has a reported overall PDE4 inhibitory concentration of 140 nM, though a detailed breakdown of its activity against the individual A, B, C, and D subtypes is not publicly available.[1]
Signaling Pathway and Mechanism of Action
Both this compound and Cilomilast exert their anti-inflammatory effects by inhibiting the hydrolysis of cAMP, a critical second messenger in numerous signaling pathways. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of inflammatory responses.
Experimental Protocols
The determination of IC50 values and subtype selectivity of PDE4 inhibitors relies on robust biochemical assays. Below is a generalized protocol for an in vitro PDE4 enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or Cilomilast) against specific PDE4 subtypes (A, B, C, and D).
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Test compounds (this compound, Cilomilast) dissolved in DMSO
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the recombinant PDE4 subtypes to a working concentration in the assay buffer. The final concentration should result in approximately 10-20% hydrolysis of the substrate during the incubation period.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control wells)
-
Diluted PDE4 enzyme
-
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding [³H]-cAMP to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by adding a stop solution (e.g., 0.2 M ZnSO₄ followed by 0.2 M Ba(OH)₂ to precipitate the reaction product, [³H]-AMP).
-
Alternatively, the reaction can be stopped by boiling, followed by the addition of snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine.
-
The unreacted [³H]-cAMP can then be separated from the product by passing the mixture through an anion exchange resin column. The [³H]-adenosine will be in the eluate.
-
-
Quantification:
-
Add scintillation cocktail to the eluate (containing [³H]-adenosine) or the supernatant (if using precipitation).
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE4 activity for each compound concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The available data indicates that Cilomilast is a PDE4 inhibitor with a pronounced selectivity for the PDE4D subtype. This selectivity is a critical aspect of its pharmacological profile, influencing both its therapeutic effects and potential side effects. For this compound, while its general PDE4 inhibitory activity is established, a detailed understanding of its subtype selectivity awaits the publication of more specific experimental data. Further research into the subtype selectivity of this compound will be crucial for a comprehensive comparison with Cilomilast and for elucidating its full therapeutic potential and risk-benefit profile. The methodologies outlined in this guide provide a framework for conducting such comparative studies, which are essential for advancing the development of targeted PDE4 inhibitors.
References
In Vitro Showdown: Tofimilast vs. GSK256066 for PDE4 Inhibition
In the landscape of therapeutic development for inflammatory diseases, phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs. This guide provides a head-to-head in vitro comparison of two such inhibitors, Tofimilast and GSK256066, with a focus on their potency, cellular activity, and selectivity. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that plays a pivotal role in regulating the inflammatory response. By degrading cAMP, PDE4 dampens the signals that would otherwise suppress inflammation. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the downregulation of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory cytokines.
Caption: PDE4 signaling pathway in inflammatory cells.
Potency and Efficacy: A Quantitative Comparison
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In vitro studies have demonstrated a stark difference in the potency of this compound and GSK256066.
GSK256066 exhibits exceptionally high potency against the PDE4B enzyme, with a steady-state IC50 of less than 0.5 picomolar (pM) and an apparent IC50 of 3.2 pM.[1] In contrast, this compound is significantly less potent, with a reported IC50 of 1.6 nanomolar (nM) for PDE4B.[1] This represents a potency difference of several orders of magnitude.
This difference in enzymatic inhibition translates to a similar disparity in cellular activity. In a key functional assay measuring the inhibition of TNF-α production from lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes, GSK256066 demonstrated an IC50 of 0.01 nM.[1][2] this compound's IC50 in the same assay was found to be 22 nM.[1][2]
| Parameter | This compound | GSK256066 | Reference |
| PDE4B IC50 | 1.6 nM | <0.5 pM (steady-state) / 3.2 pM (apparent) | [1] |
| TNF-α Inhibition IC50 (human PBMC) | 22 nM | 0.01 nM | [1][2] |
Selectivity Profile
A critical aspect of drug development is the selectivity of a compound for its intended target over other related targets. High selectivity can minimize off-target effects and improve the therapeutic index of a drug. GSK256066 has been shown to be highly selective for PDE4. It exhibits over 380,000-fold selectivity against PDE1, PDE2, PDE3, PDE5, and PDE6, and over 2,500-fold selectivity against PDE7.[1][2] While this compound is known as a PDE4 inhibitor, detailed public data on its selectivity profile against other PDE families is not as readily available.
| PDE Family | GSK256066 Selectivity (fold-increase over PDE4) |
| PDE1, 2, 3, 5, 6 | >380,000 |
| PDE7 | >2,500 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
PDE4 Enzyme Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a common method for determining the enzymatic activity of PDE4 and the inhibitory potential of test compounds.
Caption: Workflow for a PDE4 Scintillation Proximity Assay.
Materials:
-
Recombinant human PDE4B enzyme
-
[3H]cAMP (radiolabeled substrate)
-
Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, GSK256066) dissolved in DMSO
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a control (100% enzyme activity) and wells with a known potent PDE4 inhibitor as a positive control.
-
Add the recombinant human PDE4B enzyme to all wells except for the negative control (background) wells.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [3H]cAMP to all wells.
-
Incubate the plate for a specific duration (e.g., 60 minutes) at 30°C to allow for cAMP hydrolysis.
-
Terminate the reaction by adding a slurry of SPA beads. The beads will bind to the radiolabeled product ([3H]AMP), bringing it into close proximity to the scintillant within the bead, generating a light signal.
-
Seal the plate and allow the beads to settle for at least 60 minutes.
-
Measure the scintillation signal using a microplate scintillation counter.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Release Assay from LPS-Stimulated Human Peripheral Blood Monocytes (PBMCs)
This cellular assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Monocytes (PBMCs), isolated from whole blood.
-
RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (this compound, GSK256066) dissolved in DMSO.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI 1640 medium.
-
Seed the cells into a 96-well cell culture plate at a density of approximately 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the test compound dilutions to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The in vitro data clearly indicates that GSK256066 is a significantly more potent and selective inhibitor of PDE4 compared to this compound. Its picomolar potency in both enzymatic and cellular assays suggests a potential for high efficacy at lower concentrations, which could translate to an improved therapeutic window. The high selectivity of GSK256066 for the PDE4 family further underscores its potential for a favorable safety profile by minimizing off-target effects. This head-to-head comparison provides valuable data for researchers engaged in the discovery and development of novel anti-inflammatory therapies targeting the PDE4 pathway.
References
Tofimilast's Downfall: A Comparative Analysis of PDE4 Inhibitor Success and Failure
Oradell, NJ – The landscape of phosphodiesterase 4 (PDE4) inhibitors has seen remarkable successes with the approval and widespread use of drugs like Apremilast, Crisaborole, and Roflumilast for a range of inflammatory diseases. However, the path to success is paved with failures, and the case of Tofimilast, an inhaled PDE4 inhibitor developed for asthma and Chronic Obstructive Pulmonary Disease (COPD), serves as a crucial learning point for researchers and drug developers. This compound's journey was cut short in Phase II clinical trials due to a pronounced lack of efficacy, a stark contrast to its triumphant counterparts. This guide delves into the reasons behind this compound's failure through a detailed comparison with successful PDE4 inhibitors, supported by available experimental data and methodologies.
The Crux of the Matter: Potency and Clinical Efficacy
The primary reason for this compound's clinical failure appears to be its modest potency in inhibiting the PDE4 enzyme.[1] The in vitro measure of a drug's potency, the half-maximal inhibitory concentration (IC50), reveals a significant disparity between this compound and the more successful PDE4 inhibitors.
| Inhibitor | IC50 Value | Clinical Outcome |
| This compound | 140 nM[2] | Failed in Phase II for Asthma & COPD (Lack of Efficacy)[1] |
| Apremilast | ~74 nM | Successful (Approved for Psoriasis, Psoriatic Arthritis) |
| Crisaborole | 490 nM | Successful (Approved for Atopic Dermatitis) |
| Roflumilast | ~0.8 nM | Successful (Approved for COPD) |
As the table illustrates, this compound's potency is considerably lower than that of the highly potent Roflumilast. While Crisaborole has a higher IC50 value, its success is attributed to its topical application and excellent anti-inflammatory activity in vivo. This stark difference in potency likely translated to insufficient target engagement in the lungs at achievable and safe inhaled doses for this compound, ultimately leading to its failure to demonstrate a significant therapeutic effect in clinical trials.[1]
The Mechanism of Action: A Shared Pathway to Different Fates
PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting the PDE4 enzyme, these drugs prevent the degradation of cAMP, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory cytokine production, such as TNF-α, and a reduction in the activity of inflammatory cells.
References
Tofimilast vs. Current COPD Therapies: A Comparative Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tofimilast, a phosphodiesterase 4 (PDE4) inhibitor, with established and emerging therapies for Chronic Obstructive Pulmonary Disease (COPD). The information is intended to support research and development efforts in the respiratory field by presenting objective data on mechanisms of action, preclinical and clinical findings, and detailed experimental methodologies.
Introduction to COPD and the Role of PDE4 Inhibition
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. The underlying inflammation involves a variety of immune cells, including neutrophils, macrophages, and T-lymphocytes.
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, as it degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses inflammatory cell activity. By inhibiting PDE4, drugs like this compound and the approved therapy roflumilast increase intracellular cAMP levels, leading to a reduction in the release of pro-inflammatory mediators and a dampening of the inflammatory response in the airways.
Comparative Preclinical Data
This section details the in vitro and in vivo preclinical data for this compound and the current market-leading PDE4 inhibitor, roflumilast.
In Vitro PDE4 Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for this compound and roflumilast against the PDE4 enzyme.
| Compound | Target | IC50 |
| This compound | PDE4 | 0.14 µM[1] |
| Roflumilast | PDE4A1 | 0.7 nM[2] |
| PDE4A4 | 0.9 nM[2] | |
| PDE4B1 | 0.7 nM[2] | |
| PDE4B2 | 0.2 nM[2] | |
| Human Neutrophil PDE4 | 0.8 nM[3] |
In Vitro Anti-Inflammatory Effects
The anti-inflammatory properties of PDE4 inhibitors are central to their therapeutic effect in COPD. The following table compares the known in vitro anti-inflammatory effects of this compound and roflumilast. Data for this compound in this area is limited due to its discontinuation in early clinical development.
| Feature | This compound | Roflumilast |
| Inhibition of Neutrophil Activity | Data not available | Inhibits fMLP-induced LTB4 and reactive oxygen species (ROS) formation[3]. |
| Inhibition of Eosinophil Activity | Data not available | Inhibits fMLP- and C5a-induced ROS formation[3]. |
| Inhibition of Macrophage/Monocyte Activity | Data not available | Inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-α (TNF-α) synthesis in dendritic cells[3]. |
| Inhibition of T-Cell Activity | Data not available | Inhibits anti-CD3/anti-CD28 monoclonal antibody-stimulated proliferation in CD4+ T-cells and reduces the release of IL-2, IL-4, IL-5, and IFN-γ[3]. |
In Vivo Animal Models
Animal models of COPD are crucial for evaluating the efficacy of new therapeutic agents. The table below summarizes the available data for this compound and roflumilast in such models.
| Animal Model | This compound | Roflumilast |
| Cigarette Smoke-Induced COPD in Mice | Data not available | - At 5 mg/kg, prevented the increase in neutrophils, macrophages, dendritic cells, B-lymphocytes, CD4+ T-cells, and CD8+ T-cells in the lungs[1]. - At 1 mg/kg, it prevented the increase in dendritic cells, CD4+ T-cells, and CD8+ T-cells[1]. - Fully prevents parenchymal destruction and partially ameliorates lung inflammation[4]. |
| pIgR-/- Mice (Spontaneous COPD-like pathology) | Data not available | Prevents COPD-like lung inflammation and remodeling[3]. |
Clinical Trial Landscape
While this compound's clinical development was halted after Phase II trials, roflumilast has undergone extensive clinical evaluation and is approved for the treatment of severe COPD.
This compound - Phase II Clinical Trial (NCT00473030)
Details of the Phase II trial for this compound are not extensively published. The trial was designed to assess the efficacy and safety of this compound in patients with COPD. However, the development was discontinued, suggesting the trial did not meet its primary endpoints or raised safety concerns.
Roflumilast - Key Clinical Trial Findings
Roflumilast has been evaluated in numerous Phase II and III clinical trials. Key findings include:
-
Reduction in Exacerbations: Consistently demonstrated a reduction in the rate of moderate to severe COPD exacerbations, particularly in patients with chronic bronchitis and a history of frequent exacerbations[5][6][7].
-
Improvement in Lung Function: Showed modest but statistically significant improvements in pre- and post-bronchodilator Forced Expiratory Volume in 1 second (FEV1)[6][8].
-
Anti-inflammatory Effects: A Phase II study in patients with acute exacerbations showed that roflumilast significantly reduced airway inflammation, as measured by sputum neutrophils and myeloperoxidase concentration[9].
The following table summarizes key parameters from pivotal roflumilast clinical trials.
| Trial | Phase | Key Inclusion Criteria | Primary Endpoints | Key Outcomes |
| REACT (NCT01329029) | III/IV | Severe COPD, chronic bronchitis, ≥2 exacerbations in the last year, on ICS/LABA | Rate of moderate to severe COPD exacerbations | 14.2% reduction in exacerbation rate vs. placebo[7]. |
| HERMES (M2-125) | III | Severe COPD, chronic bronchitis, ≥1 exacerbation in the last year | COPD exacerbation rate, FEV1 | Significant reduction in exacerbation rate and improvement in FEV1 vs. placebo[10]. |
| HERO (M2-121) | III | Moderate to severe COPD | Lung function parameters indicative of hyperinflation | Study focused on the effects on hyperinflation[11]. |
| TREAT (NCT01473758) | II | Acute exacerbation of COPD with bronchitic symptoms | Change in sputum neutrophil percentage | Significant reduction in sputum neutrophils and myeloperoxidase vs. placebo[9]. |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the preclinical and clinical evaluation of PDE4 inhibitors for COPD.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
In Vitro Anti-Inflammatory Assay (LPS-stimulated PBMCs)
This assay assesses the ability of a compound to suppress the inflammatory response in human immune cells.
In Vivo Cigarette Smoke-Induced COPD Model in Mice
This animal model is used to evaluate the efficacy of a drug in a setting that mimics the chronic inflammation and lung damage seen in human COPD.
References
- 1. researchgate.net [researchgate.net]
- 2. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Exacerbation Treatment for Severe COPD |DALIRESP® (roflumilast) | For HCPs [daliresphcp.com]
- 6. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of roflumilast on exacerbations in patients with severe chronic obstructive pulmonary disease uncontrolled by combination therapy (REACT): a multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. atsjournals.org [atsjournals.org]
- 10. Effect of roflumilast on exacerbation rate in patients with Chronic Obstructive Pulmonary Disease (COPD): The HERMES Study (BY217/M2-125) [astrazenecaclinicaltrials.com]
- 11. The HERO-study: Effects of Roflumilast in Patients with COPD (Chronic Obstructive Pulmonary Disease) (BY217/M2-121) [astrazenecaclinicaltrials.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
